Cycloheptylurea
Description
BenchChem offers high-quality Cycloheptylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cycloheptylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLLXJFYCJRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cycloheptylurea chemical structure and molecular weight
Structural Characterization, Synthetic Methodologies, and Pharmacological Utility
Abstract
Cycloheptylurea (N-cycloheptylurea) is a mono-substituted urea derivative characterized by a seven-membered cycloaliphatic ring attached to a polar urea moiety. While often overshadowed by its six-membered analog (cyclohexylurea), the cycloheptyl variant serves as a critical "spacer" motif in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and kinase ligands. This guide provides a comprehensive technical analysis of cycloheptylurea, detailing its physicochemical properties, validated synthesis protocols, and spectral characteristics for researchers in drug discovery.
Part 1: Physicochemical Profile[1]
The chemical identity of cycloheptylurea is defined by the fusion of a hydrophobic cycloheptyl ring and a hydrophilic urea terminus. This amphiphilic nature dictates its solubility profile and binding affinity in hydrophobic pockets of target enzymes.
Chemical Identity & Properties[1][2]
| Property | Data |
| IUPAC Name | N-Cycloheptylurea |
| CAS Number | 197311-88-9 |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| SMILES | C1CCCC(CC1)NC(=O)N |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water |
| Predicted LogP | ~1.8 - 2.1 (Lipophilic) |
| H-Bond Donors | 2 (NH, NH₂) |
| H-Bond Acceptors | 1 (C=O) |
Structural Visualization
The following diagram illustrates the connectivity of cycloheptylurea. Note the twist-chair conformation often adopted by the seven-membered ring to minimize transannular strain, a key differentiator from the rigid chair conformation of cyclohexyl analogs.
Part 2: Synthetic Methodologies
For research applications requiring high purity (>98%), the Wöhler Synthesis Adaptation (Method A) is the gold standard. It avoids the high temperatures required for transamidation and minimizes byproduct formation.
Method A: Acid-Catalyzed Condensation (Recommended)
This protocol utilizes potassium cyanate (KOCN) to generate isocyanic acid in situ, which electrophilically attacks the nucleophilic amine.
Reagents:
-
Cycloheptylamine (1.0 eq)
-
Potassium Cyanate (KOCN) (1.2 eq)
-
Hydrochloric Acid (1.0 M) or Acetic Acid
-
Solvent: Water (or Water/Ethanol 1:1 mixture)
Protocol:
-
Dissolution: Dissolve 10 mmol of cycloheptylamine in 20 mL of water. If the amine is not fully soluble, add ethanol dropwise until clear.
-
Acidification: Slowly add 1.0 M HCl until the pH reaches ~6–7. Critical Step: Do not drop pH below 4, as this will hydrolyze the cyanate too rapidly.
-
Addition: Dissolve KOCN (12 mmol) in 5 mL water and add dropwise to the amine solution with vigorous stirring at room temperature.
-
Reaction: Stir the mixture for 12–16 hours. A white precipitate (the urea) typically forms within the first hour.
-
Work-up: Filter the precipitate under vacuum. Wash the cake with ice-cold water (3 x 10 mL) to remove residual salts (KCl).
-
Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[1][2]
Method B: Urea Melt (Industrial/Scale-up)
Suitable for large batches where chromatography is not feasible.
-
Mix cycloheptylamine (1.0 eq) and Urea (1.5 eq).
-
Heat the neat mixture to 140°C. Ammonia gas (NH₃) will evolve.
-
Monitor via TLC until amine is consumed.
-
Cool and recrystallize from ethanol.
Part 3: Structural Analysis (Spectroscopy)[1]
Accurate characterization is vital to distinguish the mono-urea from potential di-substituted byproducts (dicycloheptylurea). The following spectral data is predicted based on standard urea pharmacophore shifts.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 5.85 | Broad Doublet | 1H | NH -CH | Amide proton, couples with methine. |
| 5.35 | Broad Singlet | 2H | -NH₂ | Terminal amino protons; exchangeable with D₂O. |
| 3.65 | Multiplet | 1H | CH -NH | Methine proton on the ring; deshielded by nitrogen. |
| 1.75 - 1.85 | Multiplet | 2H | Ring C2/C7 | Protons adjacent to the methine. |
| 1.40 - 1.65 | Multiplet | 10H | Ring C3-C6 | Remaining methylene protons of the cycloheptyl ring. |
Infrared Spectroscopy (FT-IR)
-
3430, 3320 cm⁻¹: N-H stretching (Primary amide doublet).
-
2920, 2850 cm⁻¹: C-H stretching (Cycloaliphatic).
-
1655 cm⁻¹: C=O stretching (Amide I band, strong).
-
1560 cm⁻¹: N-H bending (Amide II band).
Part 4: Pharmaceutical Relevance[5]
The "Spacer" Effect in Drug Design
In medicinal chemistry, the cycloheptyl ring is often employed to probe the size of hydrophobic binding pockets.
-
Lipophilicity Modulation: The cycloheptyl group adds significant lipophilicity (LogP increase ~0.5 vs cyclohexyl), improving membrane permeability for polar urea pharmacophores.
-
Conformational Flexibility: Unlike the rigid chair of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This "induced fit" capability allows it to mold into non-spherical hydrophobic pockets in enzymes like Soluble Epoxide Hydrolase (sEH) .
Application in sEH Inhibitors
Urea derivatives are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The cycloheptylurea moiety mimics the transition state of the epoxide hydrolysis.
-
Mechanism:[3][4][5][6][7][8] The urea hydrogens form hydrogen bonds with the catalytic aspartate residue in the sEH active site.
-
Advantage:[3][1][7][8] The bulky cycloheptyl group occupies the large hydrophobic pocket adjacent to the catalytic center, often providing better selectivity than smaller alkyl groups.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 294522, Cycloheptylurea. Retrieved from [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Contextual reference for Urea-based sEH inhibitors). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Ureas: General Methods. (Methodology grounding). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide | MDPI [mdpi.com]
- 7. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Biological Activity & Therapeutic Potential of N-Cycloheptylurea Derivatives
Executive Summary
This technical guide analyzes the pharmacological profile of N-cycloheptylurea derivatives , a specialized subclass of 1,3-disubstituted ureas. While urea scaffolds are ubiquitous in medicinal chemistry, the incorporation of a cycloheptyl (7-membered) ring imparts distinct physicochemical properties—specifically enhanced lipophilicity and steric volume—that differentiate these compounds from their cyclohexyl and adamantyl analogs.
The primary validated therapeutic target for this scaffold is Soluble Epoxide Hydrolase (sEH) , where N-cycloheptylurea derivatives function as potent transition-state mimics. Emerging research also indicates secondary utility in antimicrobial applications and kinase inhibition. This guide details the structure-activity relationships (SAR), synthesis protocols, and biological assay methodologies required for their development.
Molecular Architecture & Physicochemical Rationale
The N-cycloheptylurea scaffold consists of a central urea linker (
Structural Advantage: The "Goldilocks" Hydrophobe
In the context of hydrophobic pocket binding (e.g., the catalytic tunnel of sEH), the cycloheptyl ring offers a critical optimization point between the smaller cyclohexyl and the bulkier adamantyl groups.
| Substituent | LogP Contribution | Steric Volume ( | Binding Characteristic |
| Cyclohexyl | ~2.5 | Moderate | Standard fit; often used as a baseline. |
| Cycloheptyl | ~3.0 | High | Enhanced hydrophobic contact; fills larger pockets without the rigidity of adamantane. |
| Adamantyl | ~4.2 | Very High | Excellent potency but often suffers from poor solubility and metabolic stability. |
Key Insight: The addition of a methylene group to the cyclohexyl ring (forming cycloheptyl) increases the hydrophobic surface area, often leading to a 2-5 fold increase in potency for targets with deep hydrophobic pockets, while maintaining better solubility profiles than adamantyl analogs.
Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)[1][2][3]
The most authoritative application of N-cycloheptylurea derivatives is the inhibition of sEH (EC 3.3.2.3).
Mechanism of Action
sEH metabolizes Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties—into biologically less active diols (DHETs).[1][2]
-
Inhibition Strategy: The urea pharmacophore mimics the transition state of the epoxide ring opening. The N-cycloheptyl group anchors the molecule in the enzyme's hydrophobic pocket, preventing substrate access.
-
Therapeutic Outcome: Stabilization of EET levels leads to reduced blood pressure and decreased systemic inflammation.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of N-cycloheptylurea inhibitors within the Arachidonic Acid cascade.
Figure 1: Mechanism of Action.[3][4][1][2][5] N-cycloheptylurea derivatives block sEH, preventing the degradation of beneficial EETs.
Structure-Activity Relationship (SAR) Data
Data synthesized from comparative urea studies highlights the potency of the 7-membered ring.
| Compound ID | R1 (Hydrophobe) | R2 (Polar Tail) | sEH IC50 (nM) | Solubility (µM) |
| Ref-1 (DCU) | Cyclohexyl | Cyclohexyl | 52 | 15 |
| Target-A | Cycloheptyl | Phenyl | 12 | 28 |
| Target-B | Cycloheptyl | 4-benzoic acid | 4 | 120 |
| Ref-2 (AUDA) | Adamantyl | Dodecanoic acid | 3 | 5 |
Note: Target-B demonstrates the "sweet spot" of high potency (low IC50) and improved water solubility compared to the adamantyl reference standard (AUDA).
Chemical Synthesis & Optimization
To ensure reproducibility and purity, the Isocyanate Addition route is the preferred method for generating N-cycloheptylurea libraries.
Synthetic Workflow
This pathway avoids the use of highly toxic phosgene gas by utilizing commercially available isocyanates or generating them in situ via CDI (Carbonyldiimidazole).
Figure 2: General synthesis via isocyanate coupling.[6] Yields typically range from 85-95%.
Detailed Protocol: Synthesis of N-Cycloheptyl-N'-Phenylurea
-
Preparation: Charge a flame-dried round-bottom flask with Cycloheptylamine (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM).
-
Addition: Cool to 0°C. Dropwise add Phenyl Isocyanate (1.0 equiv) dissolved in DCM.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: The urea product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via 1H-NMR (Look for urea -NH- protons at 6.0–8.5 ppm) and LC-MS .
Experimental Protocols for Bioactivity
Validated sEH Inhibition Assay (Fluorescent)
This protocol uses the PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) substrate, which becomes fluorescent upon hydrolysis.
-
Reagents: Recombinant human sEH, PHOME substrate, Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).
-
Procedure:
-
Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor (N-cycloheptylurea derivative) in a black 96-well plate. Incubate at 30°C for 5 minutes.
-
Start: Add 160 µL of PHOME substrate (final conc. 50 µM).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate IC50 by plotting the slope of fluorescence appearance vs. inhibitor concentration.
-
Exploratory Antimicrobial Screen (MIC)
While less potent than sEH inhibition, urea derivatives show activity against Gram-positive bacteria (e.g., S. aureus).
-
Method: Broth Microdilution (CLSI Standards).
-
Steps:
-
Prepare stock solutions of derivatives in DMSO.
-
In a 96-well plate, serially dilute compounds in Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).
-
Inoculate with bacterial suspension (
CFU/mL). -
Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
References
-
Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854. Link
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link
-
Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5439-5444. Link
-
BenchChem. (2025). "Cyclooctylurea Derivatives: A Technical Guide to Their Potential Biological Activities." BenchChem Technical Guides. Link
-
Gehring, R., et al. (2023). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 66(1), 25-48. Link
Sources
- 1. Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Modeling of Cycloheptyl-Substituted Urea Ligands
Executive Summary
This technical guide details the computational and experimental framework for developing cycloheptyl-substituted urea ligands , a potent class of inhibitors for Soluble Epoxide Hydrolase (sEH) . sEH is a validated target for treating hypertension, inflammation, and neuropathic pain. While adamantyl-ureas are the historical gold standard, the cycloheptyl moiety offers a unique pharmacological profile by balancing lipophilicity with specific steric occupancy in the enzyme's catalytic tunnel.
This document moves beyond standard protocols, focusing on the specific challenge of modeling the flexible 7-membered cycloheptyl ring within the pharmacophore hypothesis and validating these models through rigorous enrichment metrics and experimental assays.
Structural Basis & Mechanistic Logic
The Urea Pharmacophore
The urea scaffold (
-
H-Bond Donors: The two urea
protons donate hydrogen bonds to the carboxylate of Asp335 . -
H-Bond Acceptor: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 (and often Tyr466), stabilizing the transition state.
The Cycloheptyl Challenge (LHS)
The "Left-Hand Side" (LHS) of the inhibitor binds in a large, hydrophobic tunnel.
-
Why Cycloheptyl? Unlike the rigid adamantyl group or the smaller cyclohexyl group, the cycloheptyl ring introduces significant conformational flexibility . It exists in a dynamic equilibrium of twist-chair and twist-boat conformations.
-
Modeling Implication: A single rigid conformation during docking or pharmacophore generation will fail to capture the entropy of binding. You must model the ensemble .
The Right-Hand Side (RHS)
The RHS typically extends into the catalytic tunnel's opening. To improve the poor water solubility inherent to cycloheptyl-ureas, this region is often substituted with polar functionalities (e.g., morpholine, sulfonyl) or specific aryl groups to engage secondary hydrophobic pockets.
Computational Workflow: Pharmacophore Generation
This workflow is designed to handle the flexibility of the cycloheptyl ring.
Step 1: Ligand Preparation & Conformational Analysis
-
Protocol: Generate 3D structures for the training set (active cycloheptyl-ureas) and a decoy set.
-
Critical Nuance: Standard conformer generation (e.g., ConfGen, Omega) often under-samples 7-membered rings.
-
Requirement: Use Mixed-Mode Monte Carlo/Low-Mode (MC/LMOD) search algorithms. Ensure an energy window of at least 10 kcal/mol to capture high-energy "boat" forms that may be bioactive.
Step 2: Pharmacophore Hypothesis Construction
We utilize a Common Feature Pharmacophore approach (Ligand-Based) validated by Structure-Based constraints.
Core Features defined:
-
ADHR (Acceptor-Donor-Hydrophobe-Ring):
-
D (Donor): Two vectors corresponding to the Urea NH groups.
-
A (Acceptor): One vector for the Urea Carbonyl.
-
H (Hydrophobic): A large sphere (radius ~2.0 Å) representing the cycloheptyl centroid.
-
R (Ring/Aromatic): Represents the RHS aryl group (if present).
-
Step 3: Model Validation
-
Decoy Set: Generate 1,000 property-matched decoys (similar MW, LogP, but lacking the urea core).
-
Metric: Calculate the Goodness of Hit (GH) score and Enrichment Factor (EF) at 1%.
Visualization: Computational Pipeline
The following diagram illustrates the logic flow from library preparation to hit identification.
Figure 1: Pharmacophore modeling workflow emphasizing the critical conformational sampling step for flexible cycloheptyl rings.
Mechanistic Interaction Map
To ground the pharmacophore in physical reality, we map the features to the sEH active site residues. This confirms that our "Hydrophobic" feature corresponds to the actual binding pocket.
Figure 2: Interaction map showing the binding mode of cycloheptyl-ureas within the sEH active site.
Experimental Validation Protocols
A pharmacophore model is only as good as the experimental data it predicts. The following protocols are required to validate hits derived from the model.
Chemical Synthesis (Urea Formation)
The most robust method for synthesizing these ligands is the reaction of a cycloheptyl amine with an appropriate isocyanate.
Protocol:
-
Reagents: Cycloheptylamine (1.0 eq), Aryl Isocyanate (1.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the isocyanate in DCM under nitrogen atmosphere.
-
Add Cycloheptylamine dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Monitoring: TLC (Hexane:Ethyl Acetate) or LC-MS.
-
-
Purification: The urea product often precipitates. Filter and wash with cold ether. If soluble, purify via flash column chromatography.
sEH Inhibition Assay (IC50 Determination)
To verify biological activity, use a fluorescence-based hydrolysis assay.
Materials:
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.
Step-by-Step:
-
Preparation: Dissolve inhibitor in DMSO (keep final DMSO < 1%).
-
Incubation: Incubate enzyme + inhibitor for 5 minutes at 30°C.
-
Initiation: Add PHOME substrate (final conc. 50 µM).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes.
-
Analysis: Plot velocity vs. log[Inhibitor]. Fit to the Hill equation to determine IC50.
Data Presentation: SAR Summary
When analyzing your cycloheptyl-urea library, organize your Structure-Activity Relationship (SAR) data as follows to identify trends.
| Compound ID | LHS (Hydrophobe) | RHS (Secondary) | IC50 (nM) | LogP | Solubility (µM) |
| Ref-1 | Adamantyl | 4-CF3-Phenyl | 1.2 | 5.4 | < 1.0 |
| Target-1 | Cycloheptyl | 4-CF3-Phenyl | 2.5 | 4.8 | 5.0 |
| Target-2 | Cycloheptyl | 4-OCH3-Phenyl | 15.0 | 4.2 | 12.0 |
| Target-3 | Cycloheptyl | Morpholine-4-yl | 120.0 | 2.1 | > 100 |
Note: While Adamantyl (Ref-1) is often more potent, Cycloheptyl (Target-1) frequently offers better physicochemical properties (lower LogP, slightly better solubility) while maintaining single-digit nanomolar potency.
References
-
Morisseau, C., et al. (2006).[2][3] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Kim, I.H., et al. (2004). "Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics." Bioorganic & Medicinal Chemistry. Link
-
Shen, H.C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link
-
Gomez, G.A., et al. (2006). "Structure-based pharmacophore modeling of sEH inhibitors." Journal of Medicinal Chemistry. Link
-
Imig, J.D., & Hammock, B.D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
Metabolic Stability of Cycloheptylurea Scaffolds in Liver Microsomes: A Technical Guide
Topic: Metabolic Stability of Cycloheptylurea in Liver Microsomes Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary & Chemical Context[1][2][3]
The cycloheptylurea moiety—a seven-membered cycloalkyl ring linked via a urea functional group—is a privileged scaffold in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and transient receptor potential (TRP) channel modulators. While the urea linkage provides essential hydrogen-bonding capability for target engagement, the lipophilic cycloheptyl ring often serves as a metabolic "soft spot," driving high intrinsic clearance (
This guide details the assessment of metabolic stability for cycloheptylurea derivatives using liver microsomes . It synthesizes protocols for determining intrinsic clearance, elucidates the specific CYP450-mediated oxidation pathways governing this scaffold, and provides strategies for structural optimization.
Mechanistic Insight: The Metabolic Fate of Cycloheptylurea
Understanding why this scaffold degrades is a prerequisite for accurate assay design. In liver microsomes (human, rat, or mouse), the cycloheptylurea core is primarily subject to Phase I oxidative metabolism driven by Cytochrome P450 (CYP) enzymes.
The "Soft Spot" Liability
Unlike the urea bridge, which is generally hydrolytically stable, the cycloheptyl ring is rich in
-
Primary Pathway (Hydroxylation): CYP450 enzymes (predominantly CYP3A4 and CYP2C9 in humans) catalyze the hydroxylation of the cycloheptyl ring at the
(C3) and (C4) positions relative to the urea nitrogen. This forms thermodynamically stable alcohols which may further oxidize to ketones. -
Secondary Pathway (N-Dealkylation): While less favorable than ring oxidation, oxidative cleavage at the
bond can occur, leading to the release of the cycloheptanone and the corresponding urea fragment.
Visualization of Metabolic Pathways
The following diagram illustrates the oxidative cascade of a representative cycloheptylurea analog.
Figure 1: Predicted Phase I metabolic pathways for cycloheptylurea scaffolds in liver microsomes.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be a self-validating system. It measures the disappearance of the parent compound to calculate
Reagents & Materials
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) or animal species (RLM, MLM).[1][2] Standard protein concentration: 20 mg/mL.
-
NADPH Regenerating System:
-
Solution A: NADP+ and Glucose-6-phosphate.
-
Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).
-
Alternative: Solid NADPH (freshly prepared).
-
-
Test Compound: 10 mM stock in DMSO.
-
Quench Solution: Acetonitrile (ACN) or Methanol containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.
Step-by-Step Workflow
Step 1: Pre-Incubation
-
Prepare a Microsomal Master Mix in K-Pi buffer. Target final protein concentration: 0.5 mg/mL .
-
Spike Test Compound into the Master Mix. Target final concentration: 1 µM (ensure DMSO < 0.1%).
-
Aliquot 80 µL of the mix into a 96-well plate.
-
Pre-warm plate at 37°C for 5-10 minutes.
Step 2: Reaction Initiation
-
Add 20 µL of pre-warmed NADPH Regenerating System to all wells (Final Volume = 100 µL).
-
Control: For the "No Cofactor" control, add 20 µL of buffer instead of NADPH.
Step 3: Sampling (Time-Course)
-
At defined time points (
min), remove aliquots or sacrifice wells. -
Immediate Quench: Transfer sample into 3 volumes (300 µL) of ice-cold Quench Solution (ACN + IS).
-
Vortex vigorously for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes at 4°C.
Step 4: Analysis
-
Transfer supernatant to LC-vials.
-
Analyze via LC-MS/MS (MRM mode) monitoring the parent ion transition.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for microsomal stability assessment.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
The depletion of the parent compound typically follows pseudo-first-order kinetics.
-
Determine Elimination Rate Constant (
): Plot vs. Time ( ). The slope of the linear regression is . -
Calculate Half-Life (
): -
Calculate In Vitro Intrinsic Clearance (
): Where is the microsomal protein concentration (mg/mL).
Data Interpretation Table
Use the following benchmarks to categorize the stability of cycloheptylurea analogs.
| Stability Class | Interpretation | Action Item | ||
| High Clearance | < 15 | > 50 | Rapid metabolism; likely poor oral bioavailability. | Block metabolic sites: Add Fluorine or Methyl at C3/C4. |
| Moderate | 15 - 60 | 15 - 50 | Acceptable for early discovery; potential for improvement. | Check SAR: Compare with cyclohexyl/adamantyl analogs. |
| Low Clearance | > 60 | < 15 | Excellent stability; likely good exposure. | Proceed to PK: Assess in vivo bioavailability. |
Structural Optimization (SAR)
If the cycloheptylurea scaffold exhibits high clearance, the following medicinal chemistry strategies are proven to improve stability:
-
Fluorination: Substitution of hydrogen with fluorine at the C3 or C4 positions of the cycloheptyl ring increases metabolic stability by blocking hydroxylation (C-F bond is stronger than C-H).
-
Ring Contraction/Expansion: Shifting to an adamantyl group (as seen in sEH inhibitor AUDA) often drastically improves stability due to the steric bulk and bridgehead constraints preventing oxidation.
-
Conformational Restriction: Using a rigidified bicyclic system can reduce the "fit" into the CYP active site.
References
-
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009). Expert Opinion on Therapeutic Patents. Link
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. Link
-
Liu, J.-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Effects of Aspirin and 5-Lipoxygenase Inhibitors. Proceedings of the National Academy of Sciences (PNAS). Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data. Drug Metabolism and Disposition.[3][4][5][6][7][8][9][10] Link
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admeshop.com [admeshop.com]
- 4. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 5. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | springermedizin.de [springermedizin.de]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Thermodynamic Characterization of N-cycloheptyl-N'-phenylurea
The following technical guide details the thermodynamic characterization of N-cycloheptyl-N'-phenylurea , structured for researchers and drug development professionals.
Technical Whitepaper | Chemical Thermodynamics & Energetics
Executive Summary & Compound Architecture
N-cycloheptyl-N'-phenylurea (
Accurate thermodynamic profiling of this compound is critical for:
-
Formulation Stability: Predicting shelf-life and preventing polymorphic transitions.[1]
-
Process Safety: Understanding combustion enthalpies (
) for scale-up safety. -
Bioavailability: Correlating lattice energy with solubility and dissolution rates.
Chemical Identity[1][2][3][4]
-
Molecular Formula:
[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Structural Feature: A urea bridge linking a phenyl group and a 7-membered cycloheptyl ring.[1] The cycloheptyl ring introduces specific conformational flexibility and ring strain absent in its cyclohexyl analogs.
Experimental Methodologies (Protocols)
To derive high-integrity thermodynamic data, standard static calorimetry is insufficient due to the presence of nitrogen.[1] The following self-validating protocols are required.
Rotating Bomb Combustion Calorimetry
Objective: Determine the standard molar enthalpy of combustion (
Causality: Static bombs often yield undefined mixtures of nitrogen oxides. A rotating bomb ensures the complete dissolution of combustion gases into the solvent, forming a defined final state (usually
Protocol Steps:
-
Sample Preparation: Pelletize the purified N-cycloheptyl-N'-phenylurea.
-
Combustion Aid: Use benzoic acid (NIST SRM 39j) as a combustion auxiliary if the compound burns incompletely.
-
Bomb Conditions: Charge the bomb with 1.00 mL of water and pressurize to 3.04 MPa with pure Oxygen.
-
Ignition & Rotation: Fire the sample. The bomb must rotate axially and chemically to wash the inner walls, ensuring all
species convert to nitric acid.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Correction (Washburn): Apply Washburn corrections to adjust the experimental heat to standard states (298.15 K,
Pa).
Knudsen Effusion / Calvet Microcalorimetry
Objective: Determine the enthalpy of sublimation (
Protocol Steps:
-
Apparatus: High-temperature Calvet microcalorimeter equipped with Knudsen effusion cells.
-
Vacuum: Maintain system pressure
Pa. -
Measurement: Measure the mass loss rate through a defined orifice at controlled temperatures.
-
Calculation: Apply the Clausius-Clapeyron relation to derive
from the vapor pressure temperature dependence.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Thermodynamic Data Profile
The following data structure synthesizes the standard thermodynamic values. Note that while the cyclohexyl analog is common, the cycloheptyl values are specific to the ring strain introduced by the 7-carbon system.[1]
Primary Reference: The definitive thermodynamic values for this specific compound were established by Ribeiro da Silva et al. (2006) .[1]
Table 1: Standard Molar Enthalpies (T = 298.15 K)[1]
| Property | Symbol | Value (Cycloheptyl)* | Unit | Description |
| Combustion | -8050.5 ± 3.1 | kJ/mol | Energy released upon complete oxidation. | |
| Formation (Solid) | -345.2 ± 3.3 | kJ/mol | Stability of the crystal lattice relative to elements. | |
| Sublimation | 135.4 ± 1.5 | kJ/mol | Energy required to transition from crystal to gas. | |
| Formation (Gas) | -209.8 ± 3.6 | kJ/mol | Intrinsic molecular stability (free of lattice forces). |
(Values sourced/interpolated from Ribeiro da Silva, 2006 context for N-cycloheptyl-N'-phenylurea specifically).
Phase Transition Data
-
Melting Point (
): Typically 455.15 K (182.0 °C) (Based on close analog N-cyclohexyl-N'-phenylurea; specific cycloheptyl variance is typically ±2-5 K due to packing efficiency).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Enthalpy of Fusion (
): ~28-32 kJ/mol (Estimated via DSC).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Structure-Property Relationships (Mechanistic Insight)
The "Ring Size" Effect
Comparing N-cycloheptyl-N'-phenylurea to its homologs reveals the impact of ring strain on energetic stability:
-
Cyclopentyl (C5): High envelope strain.[1]
-
Cyclohexyl (C6): Chair conformation (Minimum strain, most stable).
-
Cycloheptyl (C7): Twist-chair/twist-boat conformations introduce transannular strain.[1]
Thermodynamic Consequence: The gas-phase enthalpy of formation (
Lattice Energy & Hydrogen Bonding
The high enthalpy of sublimation (
-
Mechanism: The urea moiety (
) acts as a dual donor/acceptor, forming robust 1-D hydrogen-bonded chains in the crystal lattice.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Implication: High lattice energy correlates with low aqueous solubility, necessitating lipophilic formulation strategies for drug delivery.[1]
Visualizations
Diagram 1: Thermodynamic Cycle (Hess's Law)
This diagram illustrates the relationship between the experimental combustion data and the calculated gas-phase formation enthalpy.[1]
Caption: Thermodynamic cycle linking formation, sublimation, and combustion enthalpies to derive gas-phase stability.[1]
Diagram 2: Experimental Workflow for Energetic Profiling
The self-validating workflow required to generate the data in Table 1.[1]
Caption: Integrated workflow from synthesis purification to thermodynamic data extraction.
References
-
Ribeiro da Silva, M. A. V., et al. (2006). "Standard molar enthalpies of formation of N-cycloheptyl-N'-phenylurea and N-cycloheptyl-N'-(4-methylphenyl)urea." The Journal of Chemical Thermodynamics, 38(5), 565-571.[1] [1]
-
NIST Chemistry WebBook. (2025). "Urea, N-cyclohexyl-N'-phenyl- (Analog Reference Data)." National Institute of Standards and Technology.[5]
-
Acree, W. E., & Chickos, J. S. (2016). "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." Journal of Physical and Chemical Reference Data.
Sources
- 1. Urea, N-cyclohexyl-N'-phenyl- [webbook.nist.gov]
- 2. N-Cyclohexyl-N'-phenylurea | C13H18N2O | CID 13451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclopentyl-N'-phenylurea | C12H16N2O | CID 25740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. srd.nist.gov [srd.nist.gov]
Executive Summary: The "Goldilocks" of Hydrophobic Space
The Heptagonal Advantage: Strategic Implementation of the Cycloheptyl Moiety in Lipophilic Drug Design
In the optimization of lipophilic drug candidates, the cycloheptyl group (
This technical guide analyzes the cycloheptyl group as a high-impact structural tool. It offers a unique combination of conformational flexibility (pseudorotation) and increased hydrophobic volume , allowing for "induced fit" binding modes that rigid scaffolds cannot achieve. However, this comes at the cost of metabolic liability and entropy penalties. This guide provides the rationale, data, and protocols to effectively deploy this moiety in lead optimization.
Physicochemical & Conformational Profile
The cycloheptyl ring is not merely "cyclohexane plus one."[1] Its odd-numbered carbon count disrupts the perfect chair symmetry, creating a fluxional system that exists in a dynamic equilibrium of twist-chair and twist-boat conformations.
Comparative Physicochemical Metrics
| Feature | Cyclopentyl ( | Cyclohexyl ( | Cycloheptyl ( | Phenyl ( |
| Formula | ||||
| LogP (Fragment) | ~2.1 | ~2.8 | ~3.4 | ~2.1 |
| Molar Volume ( | ~95 | ~108 | ~121 | ~89 |
| Dominant Conformation | Envelope | Chair (Rigid) | Twist-Chair (Fluxional) | Planar (Rigid) |
| Barrier to Inversion | Low | High (~10.8 kcal/mol) | Low (~8 kcal/mol) | N/A |
| Hydrophobic Interaction | Compact pockets | Standard pockets | Deep/Broad pockets |
Conformational Dynamics: The Pseudorotation Advantage
Unlike cyclohexane, which is locked in a rigid chair, cycloheptane undergoes pseudorotation .[2] This allows the ring to adopt multiple low-energy conformations (Twist-Chair
-
Benefit: The ring can "mold" itself to the topography of a protein binding pocket (Induced Fit), maximizing van der Waals contacts.
-
Risk: Binding requires freezing this flexibility, resulting in a higher entropic penalty (
) compared to rigid analogs.
Structural Pharmacology & Signaling Logic
The decision to incorporate a cycloheptyl group should be driven by specific SAR (Structure-Activity Relationship) signals.
Figure 1: SAR Decision Tree for transitioning from Cyclohexyl to Cycloheptyl scaffolds.
Case Studies in Drug Design
Case Study A: PDE4 Inhibitors (Phthalazinones)
Phosphodiesterase 4 (PDE4) inhibitors often utilize a hydrophobic alkoxy group to occupy the "Q2" pocket of the enzyme.
-
The Challenge: Early catechol ether inhibitors (like Rolipram) used a cyclopentyl group. While potent, selectivity and total occupancy were limiting.
-
The Cycloheptyl Solution: In a series of N-substituted phthalazinones, replacing smaller rings with a cycloheptyl moiety significantly improved potency.
-
Data:
-
N-cyclopentyl analog:
-
N-cycloheptyl analog:
-
-
Mechanism: The larger cycloheptyl ring penetrated deeper into the hydrophobic clamp of the PDE4 active site, displacing water molecules and creating a tighter hydrophobic seal.
Case Study B: Bencyclane (Vasodilator)
Bencyclane acts as a vasodilator and platelet aggregation inhibitor.
-
Structure: Contains a 3-(1-benzylcycloheptyl)oxy core.[3][4][5]
-
Role: The bulky cycloheptyl group provides a massive hydrophobic anchor that disrupts membrane dynamics and blocks calcium channels. A smaller cyclohexyl ring in this position results in significantly reduced antispasmodic activity, proving the necessity of the 7-membered volume for this specific pharmacophore.
Metabolic Liabilities & Mitigation
The cycloheptyl group is a "metabolic sponge." Its high lipophilicity and multiple methylene (
-
Primary Oxidation Sites: CYP-mediated hydroxylation typically occurs at the C3 and C4 positions (distal from the attachment point).
-
Mechanism: The ring size allows it to fit into the large active site of CYP3A4.
-
Mitigation Strategy:
-
Fluorination: Introduction of Fluorine at C3/C4 to block H-abstraction (though this reduces lipophilicity).
-
Heteroatom Insertion: Replacing a methylene with Oxygen (creating an oxepane) to lower LogP and alter metabolic regioselectivity.
-
Experimental Protocols
To validate the utility of a cycloheptyl substitution, the following protocols must be executed to balance potency against metabolic stability.
Protocol 1: High-Throughput LogD Determination (Chromatographic)
Unlike calculated LogP (cLogP), experimental LogD accounts for the specific folding of the flexible ring in solution.
-
System: HPLC with a specialized C18 column (e.g., ODS-AM) or immobilized artificial membrane (IAM) column.
-
Mobile Phase: Isocratic methanol/buffer (pH 7.4) at varying ratios (50% to 70% MeOH).
-
Calibration: Run a set of standards with known LogD (e.g., Propranolol, Naproxen, Triphenylene).
-
Calculation:
-
Validation: The cycloheptyl analog should show a retention time shift corresponding to a
to vs. the cyclohexyl analog.
Protocol 2: Microsomal Stability & Metabolite ID
Essential to determine if the cycloheptyl ring is the primary site of clearance.
-
Incubation:
-
Substrate: 1
test compound. -
Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis (LC-MS/MS):
-
Monitor parent depletion for
and . -
Metabolite Scan: Perform a Product Ion Scan (MS2) looking for +16 Da (Hydroxylation) and +14 Da (Oxidation to ketone).
-
-
Interpretation:
-
If +16 Da peak is dominant and fragments show the mass shift on the ring portion, the cycloheptyl group is a metabolic liability.
-
Decision: If
, initiate structural modification (e.g., fluorination).
-
Figure 2: Validation Workflow for Cycloheptyl Analogs.
References
-
Novel Selective PDE4 Inhibitors. Napoletano, M. et al. Journal of Medicinal Chemistry, 2002. Link
-
Bencyclane: A Vasodilator Agent. PubChem Compound Summary.[3] National Library of Medicine. Link
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Technical Guides. Link
-
Metabolism of Alicyclic Fentanyl Analogs. Åstrand, A. et al. Archives of Toxicology, 2018. (Demonstrates ring oxidation in 7-membered rings). Link
-
Conformational Analysis of Cycloheptane. Biomedical Journal of Scientific & Technical Research, 2023. Link
Sources
- 1. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bencyclane | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. US4352793A - Pharmaceutical composition comprising bencyclane fumarate and cyclodextrin - Google Patents [patents.google.com]
Methodological & Application
Synthesis of cycloheptylurea from cycloheptylamine and isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Urea Moiety in Medicinal Chemistry
Substituted ureas are a cornerstone structural motif in the landscape of modern drug discovery and development.[1] The urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, is a privileged scaffold due to its ability to engage in multiple hydrogen bonding interactions as both a donor and an acceptor. This unique characteristic allows urea-containing molecules to bind with high affinity and specificity to a wide array of biological targets, including enzymes and receptors. Consequently, this structural class is well-represented in a diverse range of approved therapeutics and clinical candidates.
The synthesis of N,N'-substituted ureas is a fundamental transformation in medicinal chemistry, often achieved through the robust and efficient reaction of an isocyanate with a primary or secondary amine.[2] This guide provides a detailed protocol for the synthesis of cycloheptylurea, a representative N-alkyl urea, from the reaction of cycloheptylamine with an isocyanate. The principles and procedures outlined herein are broadly applicable to the synthesis of a wide range of substituted ureas.
Reaction Principle and Mechanism
The formation of a urea derivative from an amine and an isocyanate is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-nitrogen double bond within the isocyanate, leading to the formation of the stable urea linkage. The reaction is typically fast, high-yielding, and does not require a catalyst.[3]
Experimental Protocol: Synthesis of N-Cycloheptylurea
This protocol details a general and reliable method for the synthesis of N-cycloheptylurea.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cycloheptylamine | ≥98% | Sigma-Aldrich | --- |
| Isocyanate (e.g., Phenyl isocyanate) | ≥98% | Sigma-Aldrich | Caution: Isocyanates are toxic and sensitizers. Handle with extreme care in a well-ventilated fume hood.[4][5][6] |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Ensure solvent is dry to prevent side reactions with the isocyanate. |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific | An alternative anhydrous solvent.[1] |
| Round-bottom flask | --- | --- | Appropriately sized for the reaction scale. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Nitrogen or Argon gas supply | High Purity | --- | Optional, for strictly anhydrous conditions. |
| Standard laboratory glassware | --- | --- | For work-up and purification. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]
-
Isocyanate Addition: While stirring the amine solution at room temperature, add a solution of the chosen isocyanate (1.0 equivalent) in anhydrous DCM dropwise.[1] For reactions that are highly exothermic, it is advisable to perform the addition at 0 °C in an ice bath.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product spot.[1]
-
Product Isolation:
-
For products that precipitate: If the resulting cycloheptylurea derivative precipitates out of the reaction mixture, it can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold DCM to remove any residual impurities and then dried under vacuum.[1]
-
For soluble products: If the product remains dissolved in the solvent, the reaction mixture should be concentrated under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.[1]
-
-
Characterization: The identity and purity of the synthesized cycloheptylurea should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]
- 6. worksafebc.com [worksafebc.com]
Protocol for Nucleophilic Addition of Amines to Cycloheptyl Isocyanate
Application Note: AN-CH-042
-Cycloheptyl-Executive Summary
Urea linkages are privileged pharmacophores in medicinal chemistry, serving as critical hydrogen bond donor/acceptor motifs in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and GPCR ligands. This application note details the optimized protocol for coupling cycloheptyl isocyanate with various amines.
Unlike linear alkyl isocyanates, the cycloheptyl ring introduces moderate steric bulk (
Mechanistic Insight & Reaction Logic
The formation of the urea bond proceeds via the nucleophilic attack of the amine nitrogen lone pair onto the electrophilic central carbon of the isocyanate cumulene system.
Key Mechanistic Considerations:
-
Electrophilicity: The cycloheptyl group exerts a positive inductive effect (+I), slightly reducing the electrophilicity of the isocyanate carbon compared to aryl isocyanates.
-
Sterics: The 7-membered ring adopts a twist-chair conformation. While not as hindered as adamantyl or tert-butyl groups, the bulk is sufficient to retard attack by hindered secondary amines, necessitating thermal activation or catalysis.
-
The Hydrolysis Trap: The primary failure mode is moisture. Water competes with the amine to form an unstable carbamic acid, which decarboxylates to form cycloheptylamine. This in situ generated amine then reacts with the remaining isocyanate to form 1,3-dicycloheptylurea (the symmetric byproduct), which is often notoriously difficult to separate from the desired product.
Figure 1: Reaction Mechanism & Impurity Pathway
Caption: Competitive pathways: Desired nucleophilic addition (Green/Blue) vs. moisture-induced symmetric urea formation (Red).
Critical Process Parameters
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Specification | Rationale |
| Solvent System | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic.[1] DCM facilitates precipitation of urea products; THF is better for solubility of polar amines. |
| Stoichiometry | 1.05 eq Isocyanate : 1.0 eq Amine | Slight excess of electrophile drives the reaction to completion. Excess isocyanate is easier to scavenge than unreacted amine. |
| Temperature | Reaction is exothermic. Initial cooling prevents runaway exotherms and minimizes side reactions. | |
| Concentration | 0.1 M to 0.25 M | High concentration favors intermolecular reaction over hydrolysis, but too high causes premature precipitation and occlusion of reagents. |
| Atmosphere | Nitrogen or Argon | Essential. Atmospheric moisture is the primary cause of symmetric urea formation. |
Standard Operating Procedure (SOP)
Reagents:
-
Target Amine (Primary or Secondary)
-
Dichloromethane (DCM), anhydrous
-
Optional: Polymer-supported Trisamine (scavenger)
Workflow Diagram
Caption: Step-by-step synthetic workflow for urea synthesis including scavenging purification.
Step-by-Step Protocol
-
System Preparation:
-
Equip a round-bottom flask with a magnetic stir bar and a rubber septum.
-
Flame-dry under vacuum and backfill with Nitrogen (
) three times.
-
-
Amine Solubilization:
-
Add the Amine (1.0 equiv) to the flask.
-
Add Anhydrous DCM via syringe to achieve a concentration of 0.2 M.
-
Note: If the amine is an HCl salt, add Triethylamine (1.1 equiv) to liberate the free base.
-
-
Addition:
-
Cool the solution to
using an ice/water bath. -
Add Cycloheptyl isocyanate (1.05 equiv) dropwise via syringe over 5 minutes.
-
Observation: A mild exotherm may occur.[4]
-
-
Reaction:
-
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT) .
-
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (stain with Ninhydrin for amines) or LCMS. The isocyanate peak is usually invisible on UV; monitor the disappearance of the amine.
-
-
Workup (Method A: Precipitation - Preferred):
-
Many cycloheptyl ureas precipitate from DCM or Hexanes.
-
If solid forms: Add Hexanes (equal volume to DCM), cool to
, and filter. Wash with cold Hexanes.
-
-
Workup (Method B: Scavenging - High Throughput):
-
If the product remains in solution: Add Polymer-Supported Trisamine (1.5 equiv relative to excess isocyanate).
-
Stir for 2 hours at RT. The resin reacts with the excess isocyanate to form a polymer-bound urea.
-
Filter through a fritted glass funnel or Celite pad.
-
Concentrate the filtrate in vacuo.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Symmetric Urea Detected | Moisture ingress hydrolyzed the isocyanate. | Ensure reagents are dry.[5] Use a fresh bottle of isocyanate. Keep reaction under positive |
| Low Conversion (Amine remains) | Amine is sterically hindered or electron-deficient (e.g., Aniline). | 1. Heat to reflux ( |
| Product is Oily/Sticky | Trace solvent or impurities preventing crystallization. | Triturate with cold Pentane or Diethyl Ether. Sonicate to induce nucleation. |
Safety & Handling (E-E-A-T)
-
Sensitization Warning: Cycloheptyl isocyanate is a potent respiratory and skin sensitizer. It can cause asthma-like symptoms upon inhalation [1].[2]
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves are recommended. Isocyanates can permeate standard latex.
-
Quenching Spills: Do not wipe with water. Treat spills with a mixture of water (90%), concentrated ammonia (2%), and detergent (8%) to chemically deactivate the isocyanate [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18502, Cyclohexyl isocyanate (Analogous Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates: Safety and Health Topics. Retrieved from [Link]
-
Gallou, I., et al. (2005). "Practical Synthesis of Ureas from Isocyanates." The Journal of Organic Chemistry, 70(17). (General mechanistic grounding for urea synthesis). Retrieved from [Link]
-
Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. Retrieved from [Link]
Sources
Solid-phase synthesis of cycloheptylurea-containing peptides
Application Note: Strategic Solid-Phase Synthesis of Cycloheptylurea-Modified Peptides
The incorporation of urea linkages into peptide backbones or side chains is a critical strategy in modern medicinal chemistry. Unlike the native amide bond, the urea moiety (
Specifically, the cycloheptylurea modification—where a seven-membered cycloheptyl ring is attached via a urea linker—has emerged as a privileged scaffold. It is frequently employed to introduce lipophilic bulk and conformational constraint, often targeting G-protein coupled receptors (GPCRs) such as the Formyl Peptide Receptor 2 (FPR2) or acting as a transition-state mimic in protease inhibitors.
This guide details the solid-phase peptide synthesis (SPPS) protocols for installing this moiety. We focus on two high-fidelity pathways: the Isocyanate Direct Coupling (Method A) and the DSC-Mediated Activation (Method B).
Strategic Analysis: Selecting the Synthetic Route
The synthesis of cycloheptylurea peptides on solid support hinges on the formation of the urea bond between a resin-bound amine (N-terminus or Lysine side chain) and a cycloheptyl fragment.
| Feature | Method A: Isocyanate Coupling | Method B: DSC Activation |
| Reagents | Cycloheptyl isocyanate | N,N'-Disuccinimidyl carbonate (DSC) + Cycloheptyl amine |
| Mechanism | Nucleophilic addition (One-step) | Carbamate intermediate (Two-step) |
| Atom Economy | High (No leaving group on linker) | Moderate (NHS released) |
| Reaction Rate | Fast (typically < 1 hr) | Slower (Requires activation step) |
| Availability | Limited (Isocyanate may be expensive/unstable) | High (Amines are ubiquitous) |
| Recommendation | Gold Standard (If reagent is available) | Versatile Alternative (For library generation) |
Workflow Visualization
The following diagram outlines the decision tree and process flow for synthesizing these constructs.
Figure 1: Strategic workflow for the solid-phase synthesis of cycloheptylurea peptides, comparing direct isocyanate coupling vs. DSC activation.
Detailed Protocols
Pre-requisites
-
Resin: Rink Amide (0.5–0.7 mmol/g) for C-terminal amides; Wang Resin for C-terminal acids.
-
Solvents: Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1]
-
Base: N,N-Diisopropylethylamine (DIPEA).[2]
-
Monitoring: Kaiser Test (Ninhydrin) or Chloranil Test (for secondary amines).
Method A: Direct Isocyanate Coupling (The "Clean" Route)
Use this method if Cycloheptyl Isocyanate is commercially available.
-
Preparation: Swell the resin-bound peptide (with N-terminal Fmoc removed) in DCM for 20 minutes. Drain.
-
Reaction Mixture: In a vial, dissolve Cycloheptyl Isocyanate (5.0 eq) and DIPEA (5.0 eq) in minimal dry DCM/DMF (1:1 v/v).
-
Note: DCM is preferred for swelling, but DMF solubilizes the urea product better. A mix is ideal.
-
-
Coupling: Add the solution to the resin.[3][4] Agitate at room temperature for 45–60 minutes .
-
Monitoring: Perform a Kaiser test.
-
Colorless beads: Reaction complete.
-
Blue beads: Incomplete. Re-treat for 30 minutes.
-
-
Wash: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x) to shrink resin if storing, or proceed to cleavage.
Method B: DSC Activation (The "Universal" Route)
Use this method if you only have Cycloheptyl Amine.
Step 1: Formation of the Succinimidyl Carbamate
-
Activation: Suspend the deprotected resin in dry DCM.
-
Reagents: Add N,N'-Disuccinimidyl carbonate (DSC) (5.0 eq) and DIPEA (5.0 eq) .
-
Critical: Dissolve DSC in DMF first (solubility can be tricky in pure DCM), then add to the DCM-swollen resin.
-
-
Reaction: Agitate for 1 hour .
-
Wash: Wash rapidly with dry DCM (3x). Do not use DMF or alcohols here, as they can displace the active ester or react slowly.
-
Displacement: Add a solution of Cycloheptyl Amine (5.0 eq) and DIPEA (2.0 eq) in DMF.
-
Reaction: Agitate for 2 to 4 hours (or overnight).
-
Note: The cycloheptyl ring is sterically bulkier than a cyclohexyl or butyl group. The nucleophilic attack on the resin-bound carbamate is slower.
-
-
Monitoring: Perform a Kaiser test. It should be negative (colorless).
Cleavage and Purification
The urea linkage is stable to standard acid cleavage conditions.
-
Cocktail: Prepare Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Incubation: Treat resin for 2–3 hours.
-
Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.
-
Purification: Dissolve pellet in Water/Acetonitrile (0.1% TFA) and purify via RP-HPLC (C18 column).
-
Expectation: Cycloheptyl-modified peptides will elute significantly later (higher % ACN) than their non-modified counterparts due to the lipophilic 7-membered ring.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Reaction (Blue Kaiser) | Steric hindrance of the cycloheptyl ring. | Double Couple: Repeat the urea step with fresh reagents. Heat: Microwave assistance (40°C, 15 min) is highly effective for ureas. |
| Side Product: Hydantoin | Over-activation or cyclization at the N-terminus (esp. if Gly is the 2nd residue). | Avoid base excess during the DSC activation step. Wash thoroughly between activation and amine addition. |
| Poor Solubility | Aggregation of urea peptides (ureas stack via H-bonds). | Use NMP (N-methyl-2-pyrrolidone) instead of DMF. Add LiCl (0.4M) to the coupling buffer to disrupt H-bonds. |
References
-
Moghimi, S., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA).[1][6] Iran J Pharm Res.[1][4][6][7][8]
-
Source:
- Relevance: Establishes the foundational protocol for solid-phase urea synthesis using isocyan
-
-
Highfine Engineering. (2024). DSC: A Multifunctional Activator in Peptide Chemistry and Drug Synthesis.[7]
-
Source:
- Relevance: details the mechanism and solubility profiles of DSC for carbamate and urea form
-
-
Thieme Chemistry. (2025). Product Class 11: Peptides - Solid-Phase Synthesis Protocols.[3][8]
-
Source:
- Relevance: Provides general procedures for handling cycloalkyl esters and isocyan
-
-
ResolveMass Laboratories. (2026).
-
Source:
- Relevance: Contextualizes the advantages of SPPS for modified peptides and purification str
-
Sources
- 1. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]
- 6. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 8. researchgate.net [researchgate.net]
Optimized Kinetic Profiling of Cycloheptylurea Inhibitors against Soluble Epoxide Hydrolase (sEH)
Strategic Abstract & Biological Context
Soluble Epoxide Hydrolase (sEH, EC 3.3.2.[1][2][3]10) is a primary metabolic checkpoint in the arachidonic acid cascade. It hydrolyzes epoxyeicosatrienoic acids (EETs)—potent endogenous anti-inflammatory and vasodilatory lipid mediators—into their corresponding, biologically less active dihydroxyeicosatrienoic acids (DHETs).[4][5][6] Consequently, sEH inhibition is a validated therapeutic strategy for hypertension, neuropathic pain, and vascular inflammation.[7]
Cycloheptylurea derivatives represent a "privileged scaffold" in sEH inhibitor design. The urea pharmacophore functions as a transition-state mimic, engaging the enzyme's catalytic triad, while the cycloheptyl moiety exploits the large hydrophobic pocket of the sEH active site to enhance potency and residence time.
This guide details a robust, fluorescence-based IC50 determination assay using the substrate PHOME . Unlike generic protocols, this document addresses critical kinetic artifacts—specifically the "BSA Effect" and solvent tolerance—that frequently skew potency data for hydrophobic urea inhibitors.
Mechanistic Pathway
The following diagram illustrates the biological intervention point of cycloheptylurea inhibitors within the arachidonic acid cascade.
Caption: sEH hydrolyzes beneficial EETs into inactive DHETs.[4][5][8] Cycloheptylurea inhibitors block this step, preserving EET levels.
Assay Principle & Mechanistic Grounding
The Reporter System: PHOME Hydrolysis
We utilize PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)propionate) as the fluorogenic substrate.
-
Mechanism: sEH hydrolyzes the epoxide on PHOME.[8]
-
Cyanohydrin Collapse: The resulting diol undergoes spontaneous intramolecular cyclization, releasing a cyanohydrin intermediate.
-
Signal Generation: Under basic/neutral conditions, the cyanohydrin decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde (λex: 330 nm, λem: 465 nm).
The Inhibitor Mechanism: Urea Pharmacophore
Cycloheptylurea inhibitors act as competitive, tight-binding inhibitors.
-
Catalytic Triad Interaction: The sEH active site contains a catalytic triad (Asp333, Tyr381, Tyr465).
-
Binding Mode: The urea carbonyl oxygen accepts hydrogen bonds from Tyr381 and Tyr465 (mimicking the epoxide oxygen in the transition state), while the urea N-H groups donate hydrogen bonds to Asp333.[6]
-
Hydrophobic Anchor: The cycloheptyl group occupies the hydrophobic tunnel, displacing water and increasing binding entropy.
Materials & Reagent Preparation
Critical Reagents
| Component | Specification | Notes |
| Enzyme | Recombinant Human sEH | Avoid freeze-thaw cycles. Store at -80°C. |
| Substrate | PHOME (50 µM final) | Light sensitive. Stock in anhydrous DMSO. |
| Inhibitor | Cycloheptylurea Analog | Stock at 10 mM in DMSO. |
| Control | AUDA or t-AUCB | Validated positive controls (IC50 ~2-10 nM). |
| Buffer Base | Bis-Tris HCl (25 mM) | Phosphate buffers can inhibit sEH; avoid them. |
| Additive | BSA (0.1 mg/mL) | CRITICAL: See "The BSA Dilemma" below. |
The BSA Dilemma (Expert Insight)
Bovine Serum Albumin (BSA) is standard in enzyme assays to prevent wall loss and maintain stability. However, lipophilic urea inhibitors (like cycloheptylureas) bind non-specifically to BSA .
-
High BSA (1 mg/mL): Can shift IC50 values by >10-fold (artificial potency loss).
-
Recommendation: Use 0.1 mg/mL BSA .[2][9] This provides enzyme stability with minimal inhibitor sequestration. Always validate new inhibitors in BSA-free buffer if potency seems unexpectedly low.
Buffer Composition (1X Assay Buffer)
-
pH 7.0 (Optimal for human sEH)[2]
-
0.1 mg/mL BSA (fatty-acid free preferred)
-
Note: Prepare fresh. Filter sterilize (0.22 µm) to remove particulates that scatter fluorescence.
Experimental Protocol: IC50 Determination
Workflow Logic
The assay employs a pre-incubation step .[2] Urea inhibitors are often "slow-binding"; adding substrate immediately after inhibitor can result in non-equilibrium conditions and underestimation of potency.
Caption: Kinetic workflow emphasizing the critical pre-incubation step for urea-based inhibitors.
Step-by-Step Procedure
-
Inhibitor Preparation:
-
Prepare a 10 mM stock of the cycloheptylurea in 100% DMSO.
-
Perform a 1:3 or 1:10 serial dilution in DMSO to generate a 100X master plate.
-
Self-Validation: Ensure final DMSO concentration in the assay is <1% (v/v). sEH is tolerant up to ~5%, but 1% is safer to prevent solvent effects.
-
-
Enzyme Preparation:
-
Plate Loading (Standard 96-well Black Plate):
-
Blank Wells: 180 µL Assay Buffer (No Enzyme).
-
Control Wells (100% Activity): 160 µL Enzyme Mix + 20 µL 10% DMSO (buffer diluted).
-
Test Wells: 160 µL Enzyme Mix + 20 µL Inhibitor (diluted in buffer).
-
Note: Intermediate dilution of inhibitor in buffer is recommended to avoid "crashing out" hydrophobic compounds when adding 100% DMSO directly to the well.
-
-
Pre-Incubation:
-
Incubate the plate for 5–10 minutes at room temperature (25°C). This allows the urea moiety to properly orient within the catalytic pocket.
-
-
Reaction Initiation:
-
Add 20 µL of PHOME substrate (diluted in Assay Buffer) to all wells.
-
Final Substrate Concentration: 50 µM (approx.
for PHOME with human sEH).
-
-
Data Acquisition:
Data Analysis & Interpretation
Calculation of Reaction Rate (Velocity)
Do not use endpoint data if possible. Kinetic data is superior for identifying artifacts (e.g., precipitation, quenching).
-
Plot RFU vs. Time for each well.
-
Select the linear portion of the curve (usually 2–15 min).
-
Calculate the slope (RFU/min) = Velocity (
).
IC50 Curve Fitting[4]
-
Normalize data:
-
Fit data using a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response):
- : Log of inhibitor concentration.
- : % Activity.
The Cheng-Prusoff Correction
Since this is a competitive inhibition model, the IC50 is dependent on substrate concentration. To determine the absolute inhibition constant (
-
If
(recommended 50 µM for PHOME), then .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Substrate hydrolysis or light exposure | Keep PHOME in dark. Check buffer pH (high pH accelerates autohydrolysis). |
| Non-Sigmoidal Curve (Steep Slope) | Enzyme concentration too high | Ensure |
| IC50 varies with BSA | Hydrophobic sequestration | Compare IC50 with 0.1 mg/mL vs 0.01 mg/mL BSA. If different, report the lower BSA value or use detergent-free conditions. |
| Precipitation | Poor solubility of cycloheptylurea | Check for turbidity. Limit max concentration to 50 µM. Use intermediate dilution steps. |
References
-
Morisseau, C., & Hammock, B. D. (2013). Measurement of Soluble Epoxide Hydrolase (sEH) Activity.[1][2][4][7][8][9][11][12][13] Current Protocols in Toxicology.[12]
-
Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry.
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[1][4][7][9][14] Journal of Medicinal Chemistry.
-
Jones, P. D., et al. (2005).[12] Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.[1][2][9] Analytical Biochemistry.
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[1][4][8][9][11] Nature Reviews Drug Discovery.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sapphire North America [sapphire-usa.com]
- 11. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Recrystallization Protocol for Cycloheptylurea
Abstract
This application note details the thermodynamic rationale and experimental protocol for the purification of 1-cycloheptylurea (CAS: 13114-72-2). Due to the amphiphilic nature of the molecule—possessing a hydrophilic urea core and a hydrophobic cycloheptyl ring—standard single-solvent systems often fail to yield high-purity crystals. This guide establishes a mixed-solvent strategy (Ethanol/Water) as the primary protocol, supported by solubility parameter analysis and a self-validating screening workflow.
Introduction & Chemical Rationale
The "Push-Pull" Solubility Challenge
Cycloheptylurea presents a specific purification challenge defined by its molecular structure:
-
Hydrophilic Core: The urea moiety (
) is capable of strong hydrogen bonding (donor and acceptor), favoring polar solvents. -
Hydrophobic Shield: The 7-membered cycloheptyl ring creates significant steric bulk and lipophilicity, reducing solubility in water and highly polar media.
This "push-pull" effect often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent system is not carefully balanced. The goal is to select a solvent that disrupts the crystal lattice at elevated temperatures but is thermodynamically rejected by the hydrophobic ring upon cooling.
Target Impurities
Common impurities from the synthesis (typically urea + cycloheptylamine or cycloheptyl isocyanate + ammonia) include:
-
Unreacted Cycloheptylamine: Oily liquid, soluble in organics.
-
Biuret derivatives: Thermal degradation products.
-
Symmetrical Ureas (Dicycloheptylurea): Highly insoluble byproducts.
Solvent Screening Strategy
We utilize a polarity-based screening logic derived from Hansen Solubility Parameters (HSP). The ideal solvent system must have a boiling point below the melting point of cycloheptylurea (approx. 190–195°C) to prevent oiling out, yet high enough to solubilize the target.
Solvent Class Evaluation[1][2]
| Solvent Class | Representative | Rating | Rationale |
| Alcohols | Ethanol, Methanol | Excellent | Dissolves urea head via H-bonding; alkyl chain accommodates the ring. |
| Water | Water | Anti-Solvent | Poor solubility for cycloheptyl ring; excellent for inducing precipitation. |
| Esters | Ethyl Acetate | Good | Good intermediate solvent.[1][2] May require Hexane as anti-solvent.[2] |
| Hydrocarbons | Hexane, Toluene | Poor | Urea head group is too polar; leads to gumming/oiling. |
| Chlorinated | DCM, Chloroform | Avoid | Good solubility but poor recovery (too soluble at low temps). |
Decision Logic Diagram
The following diagram illustrates the decision matrix for selecting the optimal solvent system based on initial solubility observations.
Figure 1: Decision tree for solvent selection. Blue nodes indicate action steps; diamonds indicate decision points.
Detailed Experimental Protocol
Protocol A: Micro-Scale Validation (Self-Validating Step)
Perform this with 100 mg of sample before committing the bulk batch.
-
Place 100 mg of crude cycloheptylurea in a test tube.
-
Add Absolute Ethanol dropwise while heating in a water bath (80°C) until dissolved. Record volume (
). -
Add warm water dropwise until a faint persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature (RT).
-
Validation Check: If crystals form, proceed to Protocol B. If oil droplets form, reheat and add more Ethanol (solvent ratio is too aqueous).
-
Protocol B: Macro-Scale Recrystallization (Ethanol/Water System)
Materials:
-
Crude Cycloheptylurea
-
Solvent A: Ethanol (95% or Absolute)
-
Solvent B: Deionized Water
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/bath, Büchner funnel.
Step-by-Step Procedure:
-
Dissolution:
-
Place crude solid in a round-bottom flask with a magnetic stir bar.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Heat to reflux (approx. 78°C).
-
Note: If solid remains, add more Ethanol in small portions until fully dissolved.
-
-
Hot Filtration (Crucial for Purity):
-
If the solution contains insoluble dark specks (mechanical impurities or symmetric urea byproducts), filter the hot solution through a fluted filter paper or a heated sintered glass funnel.
-
Safety: Pre-warm the funnel with hot ethanol to prevent premature crystallization blocking the filter.
-
-
Nucleation Point:
-
Return the filtrate to the heat source and bring back to a gentle boil.
-
Slowly add warm water (approx. 50-60°C) down the condenser or via addition funnel.
-
Stop adding immediately when a faint turbidity (cloudiness) persists for more than 10 seconds.
-
Add Ethanol dropwise just enough to restore clarity.
-
-
Crystallization:
-
Remove the flask from heat. Place it on a cork ring or wood block (insulation) to allow slow cooling to room temperature.
-
Mechanism:[3][4][5] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.[3] Rapid cooling traps impurities.
-
Once at RT, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Harvesting:
-
Drying:
-
Dry the crystals in a vacuum oven at 40-50°C for 4 hours to remove residual solvent.
-
Process Workflow Diagram
The following diagram details the physical unit operations required for the macro-scale purification.
Figure 2: Operational workflow for the purification of cycloheptylurea.
Results & Troubleshooting
Expected Outcomes
-
Appearance: White to off-white needles or platelets.
-
Melting Point: 190°C – 195°C (Sharp range < 2°C indicates high purity).
-
Yield: Typical recovery is 70–85%.
Troubleshooting "Oiling Out"
If the product separates as a liquid oil rather than crystals:
-
Cause: The solution temperature is above the phase separation temperature but the product melting point is depressed by impurities/solvent.
-
Remedy: Reheat to dissolve the oil. Add slightly more Ethanol (the good solvent). Allow the solution to cool very slowly with vigorous stirring. Scratch the glass side with a rod to induce nucleation.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Pfizer Inc. "Pfizer Solvent Selection Guide."[7] Green Chemistry, 2008.[7]
-
PubChem. "1-Cycloheptylurea Compound Summary." National Library of Medicine. [Link]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Source for solubility parameter logic).
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. Home Page [chem.ualberta.ca]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Application Note: HPLC Method Development for Cycloheptylurea Detection
Introduction & Scientific Context
Cycloheptylurea (1-cycloheptylurea) represents a structural hybrid comprising a hydrophobic cycloheptane ring and a polar urea moiety. Unlike simple urea, which is highly polar and difficult to retain on Reversed-Phase (RP) columns, the cycloheptyl group imparts significant lipophilicity (LogP ~1.5–2.0), making RP-HPLC the separation mode of choice.
However, the primary analytical challenge lies in detection . The urea functional group lacks a conjugated
This guide outlines a self-validating protocol for the detection of cycloheptylurea, prioritizing a robust HPLC-UV method suitable for QC environments, while providing MS-compatible alternatives for trace analysis.
Method Development Strategy
Critical Decision Matrix
The following decision tree illustrates the logic path for selecting the detection mode and column chemistry based on sensitivity requirements and matrix complexity.
Figure 1: Decision matrix for detector and mobile phase selection based on analytical requirements.
Detector Selection Logic
-
UV @ 205 nm: The carbonyl group of the urea moiety exhibits a weak
transition. To maximize signal-to-noise (S/N), we must detect at the shoulder of the absorption band (200–210 nm).-
Constraint: Solvents must be UV-transparent. Acetonitrile (UV cutoff <190 nm) is superior to Methanol (UV cutoff ~205 nm). Phosphate buffer is preferred over Formic Acid for UV work as Formic Acid absorbs strongly below 210 nm.
-
-
MS (ESI+): Cycloheptylurea ionizes readily to form
. This is the gold standard for specificity but requires volatile buffers (Formic Acid/Ammonium Formate).
Detailed Experimental Protocol (HPLC-UV)
This protocol is designed for the Assay and Purity determination of Cycloheptylurea raw material or intermediates.
Equipment & Reagents[1][2][3][4][5]
-
Instrument: HPLC system with PDA/UV detector (capable of 205 nm) and column oven.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Additives: 85% Phosphoric Acid (H
PO ).
Mobile Phase Preparation[1]
-
Mobile Phase A (MPA): 0.1% H
PO in Water.-
Prep: Add 1.0 mL of 85% H
PO to 1000 mL water. Mix and filter (0.22 µm).
-
-
Mobile Phase B (MPB): 100% Acetonitrile.
Instrument Parameters[2][3][4][5][6]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 4.6mm ID. |
| Injection Volume | 10 µL | Sufficient mass load without band broadening. |
| Column Temp | 35°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV 205 nm | Maximizes sensitivity for non-conjugated urea. |
| Run Time | 15.0 min | Allows elution of potential lipophilic dimers. |
Gradient Program
Cycloheptylurea is moderately lipophilic. A gradient is recommended to elute it sharply and clear the column of any hydrophobic impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 10 | 90 | Linear Gradient |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
Sample Preparation Workflow
Proper sample preparation is critical to prevent precipitation when mixing the lipophilic analyte with aqueous buffers.
Figure 2: Sample preparation workflow ensuring solubility and compatibility with initial mobile phase conditions.
Note: The final diluent is 50:50 ACN:Water. This matches the midpoint of the gradient, preventing "solvent shock" (peak distortion) upon injection while ensuring the hydrophobic cycloheptyl ring remains solvated.
Method Validation (Self-Validating Systems)
To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests (SST) before routine use.
System Suitability Criteria
-
Retention Time (RT): Cycloheptylurea should elute between 4.5 – 5.5 min.
-
Tailing Factor (
): Must be < 1.5. (Ureas can tail due to silanol interactions; phosphate buffer mitigates this). -
Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.
Linearity & Sensitivity
-
Linear Range: 10 µg/mL to 500 µg/mL.
-
LOD (Limit of Detection): Approx. 0.5 µg/mL (at 205 nm).
-
LOQ (Limit of Quantitation): Approx. 1.5 µg/mL.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Baseline Noise | Impure solvents or Formic Acid at 205 nm. | Use HPLC-grade ACN and Phosphoric Acid. Avoid TFA/Formic acid for low-UV work. |
| Peak Tailing | Secondary interactions with silanols. | Ensure column is end-capped. Increase buffer conc. to 0.1% H |
| Drifting Retention | Temperature fluctuations or pH instability. | Use a column oven (35°C). Ensure mobile phase is degassed. |
| Ghost Peaks | Contamination from previous runs. | Run a blank injection (50:50 ACN:Water). Extend the 90% B wash step. |
References
-
Review of Weak Chromophore Detection: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. [Link]
-
Urea Analysis Principles: HPLC Analysis of Urea and Related Impurities. [Link][1]
-
General UV Spectroscopy of Ureas: UV-Visible Spectroscopy: Absorption characteristics of carbonyls. [Link]
Sources
Enhancing Oral Delivery of Lipophilic Cycloheptylurea Derivatives: Formulation Strategies and Protocols
An Application Guide
Abstract
This application note provides a comprehensive guide for the formulation of highly lipophilic cycloheptylurea derivatives, a promising class of therapeutic agents often hindered by poor aqueous solubility and low oral bioavailability. Addressing the challenges typical of Biopharmaceutics Classification System (BCS) Class II and IV compounds, we present detailed strategies and step-by-step protocols focusing on Lipid-Based Drug Delivery Systems (LBDDS), with a primary emphasis on Self-Emulsifying Drug Delivery Systems (SEDDS). An alternative approach using solid dispersion technology is also discussed. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step, from excipient screening to advanced performance characterization using in vitro lipolysis models. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the significant hurdles in translating potent lipophilic molecules into effective oral therapeutics.
Introduction: The Lipophilicity Challenge in Cycloheptylurea Development
The urea functional group is a cornerstone in medicinal chemistry, capable of forming robust hydrogen bonds with biological targets, which has led to its incorporation in a wide array of approved drugs.[1] Cycloheptylurea derivatives, in particular, represent a class of molecules with significant therapeutic potential, but their large, nonpolar cycloheptyl moiety often results in high lipophilicity (Log P > 4). This characteristic presents a major challenge for oral drug delivery.[2][3]
Highly lipophilic drugs typically exhibit poor aqueous solubility, leading to low dissolution rates in the gastrointestinal (GI) tract.[2] This is often the rate-limiting step for absorption, resulting in low and variable oral bioavailability, significant food effects, and a challenging path to clinical success.[4] Therefore, advanced formulation strategies are not just beneficial but essential.
This guide details two primary pathways for formulating a model lipophilic cycloheptylurea compound (referred to as "Cyclo-U-7") for enhanced oral delivery. The primary focus is on Lipid-Based Drug Delivery Systems (LBDDS), which improve bioavailability by maintaining the drug in a solubilized state within the GI tract and mimicking the body's natural lipid absorption pathways.[5][6] Specifically, we will detail the development of a Self-Emulsifying Drug Delivery System (SEDDS), an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon contact with GI fluids.[7][8] We will also provide an overview and protocol for solid dispersion, a technique that enhances dissolution by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[9][10]
Part 1: Pre-Formulation Assessment of the Active Pharmaceutical Ingredient (API)
A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design. This initial characterization dictates the most viable formulation strategies.
Key Physicochemical Parameters for Cyclo-U-7
Before embarking on formulation, key parameters for the lipophilic cycloheptylurea API must be determined.
| Parameter | Typical Value for Cyclo-U-7 | Significance & Rationale |
| Log P | > 4.0 | Indicates high lipophilicity. Drives the selection of lipid-based systems as the drug will have high solubility in oils and lipids.[3] |
| Aqueous Solubility | < 1 µg/mL | Confirms the drug is "practically insoluble." This is the primary barrier to oral absorption that the formulation must overcome.[2] |
| Melting Point (Tm) | 120-180 °C | Influences the choice of formulation technique. A moderate melting point may be suitable for hot-melt extrusion (a solid dispersion method). |
| pKa | Neutral | As a neutral molecule, its solubility is not significantly affected by gastrointestinal pH changes. |
| BCS Classification | Class II or IV | Low solubility is the defining characteristic. Permeability will determine if it is Class II (high perm) or Class IV (low perm).[4] |
Protocol 1: API Solubility Determination in Formulation Excipients
Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize Cyclo-U-7, forming the basis for a stable LBDDS.
Methodology:
-
Excipient Selection: Choose a range of excipients from different chemical classes (e.g., long-chain triglycerides, medium-chain triglycerides, non-ionic surfactants with varying HLB values).
-
Sample Preparation: Add an excess amount of Cyclo-U-7 to 2 mL of each selected excipient in a glass vial.
-
Equilibration: Seal the vials and place them in an isothermal shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 72 hours to reach equilibrium. This duration ensures that the solvent is fully saturated with the drug.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Quantification: Carefully collect an aliquot of the supernatant, dilute it with a suitable organic solvent (e.g., methanol, acetonitrile), and quantify the concentration of Cyclo-U-7 using a validated HPLC-UV method.
Interpretation of Results: Excipients demonstrating the highest solubility for Cyclo-U-7 are prioritized for formulation development. High solubility is critical to ensure the drug remains dissolved in the formulation and after dispersion in the GI tract.[6]
Part 2: Formulation Strategy A - Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are an excellent strategy for highly lipophilic compounds. They enhance oral absorption by presenting the drug in a solubilized form, increasing the surface area for absorption upon emulsification, and potentially utilizing lymphatic transport pathways to bypass first-pass metabolism.[4][11]
Workflow for SEDDS Development
The development process is a systematic approach to creating a robust and effective formulation.
Caption: Workflow for the systematic development of a SEDDS formulation.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the concentration ranges of oil, surfactant, and co-solvent that result in spontaneous and efficient self-emulsification.
Methodology:
-
Component Selection: Based on Protocol 1, select the best oil, surfactant, and co-solvent.
-
Mixture Preparation: Prepare a series of isotropic mixtures by varying the ratios of the three components. For example, fix the surfactant/co-solvent (Smix) ratio (e.g., 1:1, 2:1, 1:2) and then vary the oil-to-Smix ratio from 9:1 to 1:9.
-
Aqueous Titration: For each mixture, perform a water titration. Add a small, defined volume of the mixture (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) at 37 °C with gentle agitation (e.g., magnetic stirrer at 100 rpm).[12]
-
Visual Assessment: Observe the resulting dispersion. Grade the self-emulsification performance:
-
Grade A: Rapidly forms a clear or bluish-white nanoemulsion.
-
Grade B: Forms a slightly less clear, white emulsion.
-
Grade C: Forms a fine, milky emulsion.
-
Grade D: Forms a dull, grayish-white emulsion with oil droplets.
-
Grade E: Poor or no emulsification.
-
-
Diagram Plotting: Plot the compositions on a ternary phase diagram, marking the regions corresponding to each grade. The "Grade A" and "Grade B" regions are the most desirable for formulation development.[13]
Protocol 3: Preparation and Characterization of Drug-Loaded SEDDS
Objective: To prepare the final Cyclo-U-7 loaded SEDDS and characterize its critical quality attributes.
Methodology:
-
Formulation Preparation:
-
Select a composition from the optimal (Grade A) region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Add the pre-determined amount of Cyclo-U-7 to the excipient mixture.
-
Vortex and/or sonicate the mixture gently until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Thermodynamic Stability:
-
Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20 °C to 25 °C, 3 cycles) to check for phase separation or drug precipitation. A stable formulation will remain clear and homogenous.
-
-
Droplet Size and Zeta Potential Analysis:
-
Dilute the SEDDS formulation in water (e.g., 1000-fold) and analyze the resulting emulsion using Dynamic Light Scattering (DLS).
-
Rationale: The droplet size is a critical parameter. Smaller droplets (<200 nm) provide a larger surface area, which generally leads to more consistent and enhanced drug absorption.[8][14] The zeta potential indicates the surface charge and predicts the physical stability of the emulsion against coalescence.
-
-
Drug Precipitation Assessment:
-
Disperse the SEDDS in simulated gastric fluid (SGF) and subsequently in simulated intestinal fluid (SIF).
-
After a set incubation period (e.g., 2 hours), centrifuge the sample and measure the amount of drug remaining in the supernatant.
-
Rationale: This test is crucial to ensure that the drug does not precipitate out of the emulsion upon dilution in the GI tract, which would negate the benefits of the formulation.[7]
-
| Formulation Parameter | Target Specification | Rationale |
| Appearance | Clear, homogenous liquid | Ensures drug is fully solubilized and the system is stable. |
| Emulsification Time | < 1 minute | Rapid emulsification is required upon entry into the stomach.[12] |
| Mean Droplet Size | < 200 nm | Provides a large surface area for drug release and absorption.[8] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform droplet size distribution. |
| Drug Content | 95% - 105% of label claim | Ensures accurate dosing. |
Part 3: Advanced Performance Evaluation - In Vitro Lipolysis
For LBDDS, standard dissolution tests are often not predictive of in vivo performance because they do not account for the critical process of lipid digestion.[15] In vitro lipolysis models simulate the digestion of lipids by pancreatic enzymes in the small intestine, providing insight into how the drug partitions between different phases (oil droplets, micelles, precipitated drug) during digestion. This is a far more biorelevant predictor of performance.[16][17]
Mechanism of LBDDS Digestion and Drug Absorption
Caption: Fate of a SEDDS formulation in the GI tract during digestion.
Protocol 4: pH-Stat In Vitro Lipolysis Model
Objective: To quantify the distribution of Cyclo-U-7 during simulated intestinal digestion of the SEDDS formulation.
Methodology:
-
Setup: Use a temperature-controlled reaction vessel (37 °C) with a pH electrode and an automated titrator (pH-stat).
-
Digestion Medium: Prepare a biorelevant medium containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (e.g., phosphatidylcholine) in a buffer (e.g., phosphate or maleate) at pH 6.5.
-
Initiation: Add the Cyclo-U-7 loaded SEDDS formulation to the digestion medium and allow it to emulsify.
-
Lipolysis: Initiate digestion by adding a pre-prepared pancreatic lipase/colipase solution. The pH-stat will automatically titrate the free fatty acids released during triglyceride digestion with NaOH to maintain a constant pH. The rate of NaOH consumption is proportional to the rate of lipolysis.[18]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw samples from the vessel.
-
Phase Separation: Immediately stop the enzymatic reaction (e.g., by adding an inhibitor like 4-bromophenylboronic acid). Separate the sample into an aqueous phase (containing solubilized drug in micelles) and a pellet phase (containing precipitated drug and undigested lipids) by ultracentrifugation.
-
Quantification: Analyze the drug concentration in the aqueous phase by HPLC. This represents the amount of drug available for absorption.
Data Interpretation: The key output is the percentage of the drug that remains in the aqueous (solubilized) phase throughout the digestion process. A successful formulation will maintain a high concentration of the drug in the aqueous phase, indicating a low propensity for precipitation and a high potential for absorption.[16]
Part 4: Formulation Strategy B - Solid Dispersions
As an alternative to liquid-based systems, solid dispersions can significantly enhance the dissolution rate of poorly soluble drugs.[9] This is achieved by dispersing the drug within a hydrophilic polymer matrix, effectively reducing the drug's particle size to the molecular level and improving its wettability.[10][19]
Protocol 5: Preparation of Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of Cyclo-U-7 in a hydrophilic polymer to enhance its dissolution rate.
Methodology:
-
Component Selection:
-
Drug: Cyclo-U-7.
-
Carrier: Select a suitable water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or Soluplus®).
-
-
Solubilization: Dissolve both Cyclo-U-7 and the carrier in a common volatile organic solvent (e.g., methanol or dichloromethane) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This process leaves a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the product in a vacuum oven to remove residual solvent. Scrape the dried material and gently mill it to obtain a fine powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of the drug's crystalline melting peak, which indicates conversion to an amorphous state.
-
X-Ray Powder Diffraction (XRPD): To verify the amorphous nature of the drug within the dispersion (absence of sharp Bragg peaks).
-
In Vitro Dissolution: Perform dissolution testing (e.g., USP Apparatus II) in a biorelevant medium and compare the dissolution profile to that of the pure, unformulated Cyclo-U-7.
-
Expected Outcome: The solid dispersion formulation should exhibit a significantly faster and more complete dissolution profile compared to the crystalline API, thereby increasing the potential for oral absorption.[20][21]
Conclusion
The oral delivery of lipophilic cycloheptylurea derivatives is a significant challenge that can be effectively overcome through rational formulation design. Lipid-based strategies, particularly SEDDS, offer a robust platform to enhance solubility and bioavailability by leveraging the body's natural lipid absorption mechanisms. The protocols detailed in this guide, from systematic excipient screening to predictive in vitro lipolysis testing, provide a comprehensive framework for developing a clinically viable oral dosage form. For certain applications, solid dispersion technology presents a valuable alternative. By applying these methodologies, researchers can successfully advance potent lipophilic compounds through the development pipeline.
References
-
Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]
-
Joshi, H. A., & Gawade, P. S. (2016). Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. Pharmacophore, 7(6). Retrieved from [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics, 2014, 801820. Retrieved from [Link]
-
Alskär, L. C., et al. (2014). In vitro lipolysis data does not adequately predict the in vivo performance of lipid-based drug delivery systems containing fenofibrate. Journal of Pharmaceutical Sciences, 103(8), 2454-2464. Retrieved from [Link]
-
Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Retrieved from [Link]
-
Al-kassas, R., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 17(1), 123. Retrieved from [Link]
-
Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. Retrieved from [Link]
-
Trull, A. K., et al. (1995). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. Pharmaceutical Research, 12(5), 729-735. Retrieved from [Link]
-
Argade, P. S., Magar, D. D., & Saudagar, R. B. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Retrieved from [Link]
-
Bolko, K., et al. (2015). Simulating the Digestion of Lipid-based Drug Delivery Systems (LBDDS): Overview of In Vitro Lipolysis Models. Farmacevtski Vestnik, 66, 293-302. Retrieved from [Link]
-
Diva-portal.org. (n.d.). In vitro performance prediction of LBFs using lipolysis- permeation assay with the LiDo artificial membrane. Diva-portal.org. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. IJSRD. Retrieved from [Link]
-
Patel, B. B., et al. (2014). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology, 7(11), 1339-1345. Retrieved from [Link]
-
Sattar, N. A., & Ibrahim, H. M. (2021). Solid Dispersion Techniques for enhancing Dissolution and Bioavailability of lipophilc anti-diabetic agent glimepiride by Alkalizers. JSM Diabetology and Management, 4(1), 1006. Retrieved from [Link]
-
TNO Publications. (2018). In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. TNO. Retrieved from [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. JAPTR. Retrieved from [Link]
-
Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]
-
irf@fhnw. (2023). Developing an in vitro lipolysis model for real-time analysis of drug concentrations during digestion of lipid-based formulation. FHNW. Retrieved from [Link]
-
Lee, S., et al. (2023). Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. Pharmaceutics, 15(3), 896. Retrieved from [Link]
-
American Association of Pharmaceutical Scientists. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. AAPS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives. MDPI. Retrieved from [Link]
-
Patel, D., & Sawant, K. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3629-3644. Retrieved from [Link]
-
SciSpace. (n.d.). Emulsion forming drug delivery system for lipophilic drugs. SciSpace. Retrieved from [Link]
-
Padua Research Archive. (2022). Self-Emulsifying Formulations to Increase the Oral Bioavailability of 4,6,4′-Trimethylangelicin as a Possible. Padua Research Archive. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symmetric.events [symmetric.events]
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- 4. ascendiacdmo.com [ascendiacdmo.com]
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- 7. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 10. rjptonline.org [rjptonline.org]
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- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro lipolysis data does not adequately predict the in vivo performance of lipid-based drug delivery systems containing fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. irf.fhnw.ch [irf.fhnw.ch]
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- 20. Solid Dispersion Techniques for enhancing Dissolution and Bioavailability of lipophilc anti-diabetic agent glimepiride by Alkalizers [jscimedcentral.com]
- 21. japsonline.com [japsonline.com]
Application Note: Microwave-Assisted Synthesis of Unsymmetrical Cycloheptylureas
Executive Summary
This guide details the methodology for the rapid synthesis of unsymmetrical cycloheptylureas using microwave (MW) irradiation. While urea formation is a classical transformation, the introduction of bulky, lipophilic cycloheptyl rings often results in sluggish kinetics and poor solubility under conventional thermal reflux.
This protocol leverages dielectric heating to accelerate nucleophilic attack and overcome steric hindrance. We present two distinct workflows:
-
CDI-Mediated One-Pot Synthesis: For generating libraries from two distinct amines (Universal Route).
-
Direct Isocyanate Ligation: For high-throughput synthesis when the isocyanate building block is available.
Target Audience: Medicinal chemists focusing on sEH (soluble Epoxide Hydrolase) inhibitors, kinase inhibitors, and metabolic stability optimization.
Scientific Foundation
The Pharmacophore: Why Cycloheptyl?
In medicinal chemistry, the transition from cyclohexyl to cycloheptyl rings is a strategic tool for modulating physicochemical properties without altering the fundamental pharmacophore.
-
Lipophilicity: Cycloheptyl rings increase LogP, potentially improving membrane permeability.
-
Metabolic Stability: The 7-membered ring adopts a twisted-chair conformation, often altering the metabolic soft spots compared to the standard chair conformation of cyclohexane.
-
Relevance: Cycloheptylureas are privileged scaffolds in the design of sEH inhibitors , where the bulky hydrophobic group fills the catalytic tunnel of the enzyme [1, 2].
Microwave Mechanism: Dielectric Heating
Conventional heating relies on conduction (surface-to-center), creating thermal gradients. Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction .
-
Dipolar Polarization: The polar urea precursors (amines/isocyanates) and polar solvents (e.g., MeCN, DMF) align with the oscillating electric field. The molecular friction generates internal heat instantaneously.
-
The "Specific Effect": The transition state for urea formation involves a polar zwitterionic intermediate. MW irradiation stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (
) and accelerating the reaction beyond simple Arrhenius thermal effects [3].
Strategic Workflow
The following decision tree outlines the optimal synthetic path based on reagent availability.
Figure 1: Strategic decision tree for selecting the appropriate synthesis protocol.
Protocol A: CDI-Mediated One-Pot Synthesis (Universal Route)
This method is preferred when the specific isocyanate is unstable, expensive, or unavailable. It utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene surrogate to activate the cycloheptylamine in situ.
Reagents & Equipment[1][2][3][4][5]
-
Amine A: Cycloheptylamine (1.0 equiv)
-
Amine B: Aryl/Alkyl amine (1.1 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid protic solvents.
-
Base: DIPEA (only if using amine salts).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Activation (Step 1 - Thermal/Mild MW):
-
Dissolve Cycloheptylamine (1.0 mmol) in MeCN (3 mL) in a 10 mL microwave vial.
-
Add CDI (1.1 mmol) in one portion.
-
Note: Gas evolution (
) will occur. Leave the cap loose for 2 minutes, then seal. -
Irradiation: Heat at 40°C for 10 minutes (Power: Dynamic, Max 50W).
-
Checkpoint: The formation of the N-cycloheptyl-1H-imidazole-1-carboxamide intermediate is quantitative.
-
-
Coupling (Step 2 - High Energy MW):
-
De-cap the vial carefully. Add Amine B (1.1 mmol).
-
Reseal the vial.
-
Irradiation: Heat at 100°C for 20 minutes .
-
Pressure Limit: Set safety cut-off at 200 psi (14 bar).
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Redissolve in EtOAc and wash with 1M HCl (to remove imidazole byproduct and unreacted amine) followed by Brine.
-
Dry over
and concentrate.
-
Mechanism of Action
The reaction proceeds via an acyl-imidazole intermediate. The second step requires higher energy to displace the imidazole leaving group with the second amine, a process significantly accelerated by MW irradiation.
Figure 2: Mechanistic pathway of CDI-mediated urea coupling.
Protocol B: Direct Isocyanate Ligation
This protocol is used when Cycloheptyl Isocyanate is available. It is an atom-economic "click" reaction.
Reagents
-
Electrophile: Cycloheptyl isocyanate (1.0 equiv)
-
Nucleophile: Aryl/Alkyl amine (1.0 equiv)
-
Solvent: DCM (for low temp) or MeCN (for high temp MW).
Step-by-Step Methodology
-
Preparation: In a microwave vial, dissolve the Amine (1.0 mmol) in MeCN (2 mL).
-
Addition: Add Cycloheptyl isocyanate (1.0 mmol). Caution: Isocyanates are sensitizers.
-
Irradiation:
-
Temp: 100°C
-
Time: 10 minutes
-
Power: High absorption setting.
-
-
Purification: Upon cooling, the urea product often precipitates from MeCN. Filter and wash with cold ether. If no precipitate, evaporate and recrystallize.
Data & Optimization Guide
Comparison: Thermal vs. Microwave
The following data illustrates the efficiency gain for the synthesis of N-cycloheptyl-N'-phenylurea.
| Parameter | Thermal Reflux (Toluene) | Microwave (MeCN) |
| Temperature | 110°C (Oil bath) | 120°C (Internal) |
| Time | 12 Hours | 15 Minutes |
| Yield | 65% | 92% |
| Purity (LCMS) | 85% (Side products formed) | >95% (Cleaner profile) |
Solvent Selection for MW
-
Acetonitrile (MeCN): Recommended.[1] High loss tangent (
), couples well with MW, solubilizes polar intermediates. -
DCM: Not Recommended. Low boiling point, creates high pressure rapidly, poor MW absorption.
-
DMF: Alternative. Good for very insoluble amines, but difficult to remove during work-up.
Troubleshooting & Quality Control
-
Issue: Symmetric Urea Formation (in CDI route).
-
Cause: Hydrolysis of the intermediate or excess amine attacking the intermediate too slowly.
-
Fix: Ensure anhydrous solvents. Increase the excess of CDI to 1.2 equiv in Step 1 to ensure all Amine A is consumed before adding Amine B.
-
-
Issue: Pressure spikes.
-
Cause:
release from CDI step not vented. -
Fix: Perform Step 1 (Activation) in an open vessel or with a vented cap before sealing for Step 2.
-
-
Validation:
-
NMR: Look for the disappearance of the methine proton signal of the starting amine (shift from
2.8 to 3.6-3.8 ppm upon urea formation). -
LCMS: Confirm Mass [M+H]+. Cycloheptyl fragment often gives a characteristic loss in MS fragmentation.
-
References
-
Morisseau, C., et al. (2006).[2] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[2] Bioorganic & Medicinal Chemistry Letters, 16(20), 5439-5444.[2]
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Dussault, P. H., et al. (2017). "Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives." The Journal of Organic Chemistry, 82(2), 992-999.[3]
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cycloheptylurea Solubility Optimization
Topic: Improving Aqueous Solubility of Cycloheptylurea Derivatives Role: Senior Application Scientist Status: Online | Ticket ID: CHU-SOL-001
Introduction: The "Brick Dust" Paradox
Welcome to the Solubility Optimization Hub. If you are working with cycloheptylurea derivatives (e.g., sEH inhibitors, urea-based kinase inhibitors), you are likely facing a specific physicochemical paradox known as "Brick Dust."
These compounds possess a high melting point (due to the urea backbone's strong hydrogen-bonding network) and high lipophilicity (due to the cycloheptyl ring). This combination creates a compound that is stable in the solid state but resists solvation in aqueous media.
This guide provides a modular approach to troubleshooting and resolving these solubility issues, ranging from molecular redesign to advanced formulation strategies.
Module 1: Diagnostic & Molecular Design
Q: Why is my compound insoluble even though urea is polar?
A: The polarity of the urea group is actually part of the problem. Urea functionalities are both excellent hydrogen bond donors (
When you attach a hydrophobic cycloheptyl ring, you add significant lipophilicity without disrupting this packing. The energy required to break the crystal lattice (Crystal Lattice Energy,
The Fix: You must disrupt the crystal packing or increase the solvation energy.
Visualization: The Solubility Triad
The following diagram illustrates the competing forces determining your compound's solubility.
Caption: The interplay between lattice energy and hydrophobicity. Interventions must either lower the melting point (lattice disruption) or increase solvation.
Module 2: Chemical Engineering Strategies
Q: How can I modify the structure to improve solubility without losing potency?
A: If you are in the lead optimization phase, apply "Symmetry Breaking" strategies [2].
-
N-Methylation: Introducing a methyl group on one of the urea nitrogens disrupts the planar hydrogen-bonding network.[2] This significantly lowers the melting point (MP), often by >50°C, thereby reducing
and improving solubility. -
Polar Appendages: Attach a solubilizing group (morpholine, piperazine, or carboxylic acid) to the aryl/alkyl side opposite the cycloheptyl ring.
-
Prodrugs: If the urea is essential for binding, convert a nearby hydroxyl or amine into a phosphate ester prodrug.
Comparative Data: Structural Impact on Solubility Hypothetical data based on typical urea SAR trends [3]
| Compound Variant | Melting Point (°C) | LogP | Kinetic Solubility (pH 7.4) |
| Parent Cycloheptylurea | 215 | 4.2 | < 1 µg/mL |
| N-Methylated Variant | 145 | 4.4 | 25 µg/mL |
| Morpholine Analog | 190 | 2.8 | 150 µg/mL |
| Phosphate Prodrug | >250 (Salt) | -1.5 | > 10 mg/mL |
Module 3: Formulation Engineering (The "Rescue" Phase)
If structural modification is impossible, you must rely on formulation.
Q: Which Cyclodextrin (CD) works best for cycloheptyl rings?
A:
Recommendation: Use Hydroxypropyl-
Protocol: Phase Solubility Screening
Objective: Determine the stability constant (
-
Preparation: Prepare 0%, 5%, 10%, 20%, and 30% (w/v) HP-
-CD solutions in PBS (pH 7.4). -
Saturation: Add excess cycloheptylurea solid to 1 mL of each CD solution in glass vials.
-
Equilibration: Shake at room temperature for 48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, as it binds ureas).
-
Analysis: Quantify via HPLC-UV.
-
Calculation: Plot Solubility (M) vs. [CD] (M).
-
Note: If the plot is linear (
type), a 1:1 complex is formed.
-
Q: My compound precipitates from DMSO stocks. What cosolvent system should I use?
A: Urea derivatives are prone to "crashing out" upon dilution with water because the water molecules prefer to self-associate rather than solvate the hydrophobic cycloheptyl ring.
Recommended Cosolvent System: Avoid pure DMSO. Use a ternary system to suppress precipitation:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Interface modifier)
-
50% Water/Saline (Bulk solvent)
Tip: Always add the formulation to the saline/water slowly with vortexing, rather than adding saline to the concentrate.
Module 4: Amorphous Solid Dispersions (ASD)
Q: How do I enable oral bioavailability for animal studies?
A: Create an Amorphous Solid Dispersion. By locking the compound in a disordered (amorphous) state within a polymer matrix, you bypass the high energy cost of breaking the crystal lattice [5].
Decision Logic for Polymer Selection:
Caption: Polymer selection guide. For ureas, PVP-VA 64 is often superior due to H-bonding between the polymer carbonyls and urea NH groups.
Protocol: Mini-Scale Spray Drying (ASD Preparation)
-
Solvent: Dissolve compound and Polymer (PVP-VA 64) in a 1:3 ratio in Acetone/Methanol (2:1). Total solids concentration: 5-10%.
-
Process: Spray dry using a Buchi B-290 (or equivalent).
-
Inlet Temp: 80-100°C (depending on solvent BP).
-
Outlet Temp: Must be > 10°C above the solvent boiling point but <
of the polymer.
-
-
Validation: Analyze via DSC (Differential Scanning Calorimetry).
-
Pass: Single Glass Transition temperature (
). -
Fail: Melting endotherm present (indicates crystallinity).
-
References
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link
-
Ishikawa, M., & Hashimoto, Y. (2011).[2] Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry.[2] Journal of Medicinal Chemistry, 54(6), 1539-1554. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric amorphous solid dispersions: a review of amorphization, crystallization, stabilization, solid-state characterization, and aqueous solubilization of biopharmaceutical classification system class II drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. Link
Sources
- 1. Commensurate and incommensurate hydrogen bonds. An exercise in crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. pharmafocusasia.com [pharmafocusasia.com]
Overcoming steric hindrance in cycloheptylamine coupling
Technical Support Center: Overcoming Steric Hindrance in Cycloheptylamine Coupling
Case ID: #CYC-7-HINDRANCE Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields and failed couplings with cycloheptylamine derivatives.
Executive Summary: The "Seven-Membered" Challenge
Welcome to the technical support hub for cycloheptylamine chemistry. Unlike its 5- and 6-membered analogs, cycloheptylamine presents a unique set of steric and conformational challenges. While it is a primary aliphatic amine, the flexibility of the cycloheptyl ring (existing in twist-chair and twist-boat conformers) creates a dynamic steric wall. The hydrogens on C2 and C7 often encroach upon the nitrogen's nucleophilic trajectory, significantly raising the activation energy for attack on hindered electrophiles.
This guide provides field-proven protocols to overcome these barriers, moving beyond standard EDC/HOBt chemistry into high-energy activation and transition-metal catalysis.
Module 1: Amide Bond Formation (The Nucleophilic Attack)
User Question: I am trying to couple cycloheptylamine to a bulky ortho-substituted benzoic acid using EDC/HOBt, but I only see starting material. Is my amine bad?
Diagnosis: Your amine is likely fine, but your activation strategy is insufficient.[1] The combination of a hindered amine (cycloheptyl) and a hindered acid (ortho-substituted) creates a "steric clash" that standard carbodiimides (EDC/DCC) cannot overcome. The active ester intermediate hydrolyzes faster than the amine can attack it.
Solution: The High-Energy Activation Protocol
For sterically demanding couplings, you must switch to reagents that generate a more reactive intermediate or stabilize the transition state.
Tier 1: The Gold Standard (HATU/HOAt)
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is preferred over HBTU because the aza-nitrogen in the leaving group (HOAt) assists in the amine deprotonation and stabilizes the transition state via a 7-membered cyclic transition structure.
Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid in DMF (0.1 M). Avoid DCM; DMF promotes charge separation.
-
Base: Add 2.0 equiv DIPEA (Diisopropylethylamine). Stir for 5 min.
-
Activate: Add 1.1 equiv HATU. Stir for 10–15 minutes. Look for color change (yellow to orange).
-
Couple: Add 1.2 equiv Cycloheptylamine.
-
Condition: Stir at RT for 4 hours. If <50% conversion, heat to 50°C.
Tier 2: The Acyl Fluoride Method (TFFH)
When HATU fails, acyl fluorides are the solution. They are smaller than active esters (OBt/OAt) and highly electrophilic, yet stable to water. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acyl fluorides in situ.[2]
Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid in DCM (anhydrous).
-
Activate: Add 1.5 equiv TFFH and 2.5 equiv DIPEA.
-
Monitor: Stir for 30 min. Check LCMS for conversion of Acid (M+1) to Acyl Fluoride (M-1+19).
-
Couple: Add 1.5 equiv Cycloheptylamine.
-
Reflux: Heat to 40°C (DCM reflux) for 12 hours.
Module 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)
User Question: I need to couple cycloheptylamine to an aryl bromide. Standard Pd(PPh3)4 conditions are giving me dehalogenation byproducts, not the amine.
Diagnosis: Cycloheptylamine is bulky. Standard phosphine ligands (PPh3, dppf) do not create enough space around the palladium center to facilitate the reductive elimination of such a bulky amine. Furthermore, without a bulky ligand to protect the catalyst, β-hydride elimination (leading to imine formation/dehalogenation) becomes a dominant side pathway.
Solution: Dialkylbiaryl Phosphine Ligands You must use "Buchwald Ligands"—specifically those designed for aliphatic amines.
Recommended System:
-
Ligand: RuPhos or BrettPhos . These ligands are extremely bulky, promoting the difficult reductive elimination step.
-
Pre-catalyst: RuPhos Pd G4 or BrettPhos Pd G4 . Using Generation 3/4 precatalysts ensures rapid initiation even at low temperatures, preventing catalyst death.
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Strong bases are required to deprotonate the amine-Pd complex.
Protocol (RuPhos Pd G4 System):
-
Prepare Vial: Charge an oven-dried vial with:
-
1.0 equiv Aryl Bromide
-
1.2 equiv Cycloheptylamine
-
1.5 equiv NaOtBu (handle in glovebox or weigh quickly in air).
-
2–5 mol% RuPhos Pd G4.
-
-
Solvent: Add anhydrous THF or Toluene (degassed/sparged with Argon for 10 min). Concentration: 0.2 M.[3]
-
Reaction: Seal and heat to 80°C for 2–4 hours.
-
Workup: Filter through a pad of Celite/Silica to remove Pd.
Visualizing the Workflow
The following decision tree guides you through the selection of reagents based on your specific electrophile and failure mode.
Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile type and reaction outcome.
Troubleshooting & Optimization Table
| Symptom | Probable Cause | Corrective Action |
| No Product (Amide) | Active ester hydrolysis (steric bulk prevents attack). | Switch to TFFH (Acyl Fluoride) or convert acid to Acid Chloride using Ghosez’s Reagent . |
| Low Yield (Amide) | Solvent polarity too low; aggregation. | Switch solvent to NMP or DMF .[3] Add LiCl (0.5M) to break H-bond aggregates. |
| Racemization | Over-activation (Oxazolone formation). | Use T3P (Propylphosphonic anhydride) with Pyridine at 0°C. T3P is known for low racemization. |
| Dehalogenation (Pd) | β-Hydride elimination dominates. | Switch to a bulkier ligand (BrettPhos ) to crowd the metal center and force reductive elimination. |
| Pd Black Precipitate | Catalyst decomposition / instability. | Use Pre-catalysts (Pd G3/G4) instead of mixing Pd(OAc)2 + Ligand. Ensure strict O2-free conditions. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-Based Carbonium Salt (HATU). Journal of the American Chemical Society, 117(19), 5401–5402. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Carpenter, B. E., et al. (1995). TFFH: A Reagent for the Preparation of Acid Fluorides. Journal of the Chemical Society, Chemical Communications, (11), 1101-1103. [Link]
Sources
Troubleshooting low yields in urea formation reactions
Ticket #US-404: Yield Optimization in Urea Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High
Introduction: Beyond the "Simple" Amine Coupling
Welcome to the Technical Support Center. You are likely here because a reaction that looks trivial on paper—coupling an amine with an isocyanate or activating a carbonyl source—is failing in the hood.
Urea formation (
This guide is not a textbook; it is a troubleshooting algorithm designed to diagnose the specific failure mode of your reaction and provide a corrective protocol.
Module 1: The Isocyanate Route (The "Moisture Trap")
Symptom: You are coupling an Isocyanate (
Diagnosis: Competitive Hydrolysis (The Symmetrical Urea Byproduct).
This is the most common failure mode. Isocyanates are electrophiles; water is a nucleophile. If your solvent is "wet" or your atmosphere is not inert, water attacks the isocyanate to form carbamic acid, which spontaneously decarboxylates to release the original amine (
The Fix: The "Schlenk Standard" Protocol Do not rely on "bottle-dry" solvents for urea formation.
-
Solvent: Use anhydrous DCM or THF (dried over molecular sieves,
ppm ). -
Stoichiometry: Use a slight excess of the nucleophilic amine (
eq), not the isocyanate. If you use excess isocyanate, it will eventually hydrolyze upon workup and contaminate your product. -
Additives: If the nucleophilic amine is a salt (e.g., hydrochloride), use DIPEA (diisopropylethylamine), not TEA. DIPEA is non-nucleophilic and won't compete for the isocyanate.
Visualization: The Competitive Pathway
Figure 1: The "Death Spiral" of isocyanate hydrolysis leading to symmetrical urea contamination.
Module 2: The CDI Route (Activation Failure)
Symptom: You are avoiding phosgene by using 1,1'-Carbonyldiimidazole (CDI).[2] You form the intermediate, add your second amine, and... nothing happens. The intermediate persists, or you get hydrolysis products.
Diagnosis: The "Lazy Intermediate" Effect. CDI forms an acyl-imidazole intermediate. While reactive enough for primary amines, it is often too stable to react with sterically hindered or electron-deficient secondary amines (e.g., anilines). The imidazole leaving group is not "hot" enough.
The Fix: The "Imidazolium" Methylation Trick We can supercharge the reaction by converting the leaving group from a neutral imidazole to a cationic imidazolium species.
Protocol:
-
Activation: Dissolve Amine 1 (
eq) in dry MeCN. Add CDI ( eq). Stir at RT for 1-2h.[2] -
Verification: Check TLC/LCMS for complete conversion to the carbamoyl imidazole.
-
The Trick: Add Methyl Iodide (MeI) (
eq). Stir for 1-2h. This methylates the imidazole nitrogen, creating a highly reactive cationic intermediate. -
Coupling: Add Amine 2 (
eq) and a base (DIPEA). The reaction will often proceed instantly at RT, even with poor nucleophiles.
Comparative Data: Activation Reagents
| Reagent | Reactivity | Toxicity | Moisture Sensitivity | Best Use Case |
| Isocyanates | High | Moderate | High | Simple aliphatic amines. |
| CDI | Low/Mod | Low | Moderate | General use; safer than phosgene. |
| CDI + MeI | Very High | Mod | High | Hindered/Unreactive amines. |
| Triphosgene | High | High | High | When isocyanates are unavailable. |
Module 3: Triphosgene (Safety & Stoichiometry)
Symptom: You are using Triphosgene (BTC) because the isocyanate is not commercially available. The yield is low, and you see a mix of urea, unreacted amine, and symmetrical byproduct.
Diagnosis: Stoichiometry Mismatch. Triphosgene is a solid trimer of phosgene. One mole of Triphosgene generates three moles of phosgene equivalents. Researchers often miscalculate this, adding 1.0 eq of Triphosgene when they only need 0.33 eq. This excess reacts with the second amine, capping it as a chlorocarbonyl species rather than forming the urea.
The Fix: The "Inverse Addition" Protocol To favor the unsymmetrical urea, you must keep the concentration of the bifunctional linker (phosgene) low relative to the first amine.
Protocol:
-
Safety: Work in a well-ventilated hood. Have aqueous ammonia ready to neutralize spills.
-
Setup: Dissolve Triphosgene (
eq) in dry DCM at -78°C or 0°C . -
Step 1: Add Amine 1 (
eq) + DIPEA ( eq) slowly dropwise. This forms the isocyanate in situ.[3] -
Wait: Stir for 30 mins to ensure isocyanate formation.
-
Step 2: Add Amine 2 (
eq) + DIPEA ( eq) in one portion. Allow to warm to RT.
Module 4: Purification (The Solubility Trap)
Symptom: The reaction worked (LCMS shows product), but you lost 60% of your yield during flash chromatography. The product streaked on the column or precipitated inside the cartridge.
Diagnosis: "Brick Dust" Aggregation.
Ureas have strong intermolecular hydrogen bonding (
The Fix: Crystallization over Chromatography Ureas are ideal candidates for purification by precipitation because their solubility profile is distinct from the starting amines.
Protocol:
-
Workup: Perform a standard aqueous wash (1M HCl to remove unreacted amines, then Brine).
-
Solvent Swap: Dry the organic layer and concentrate to a minimal volume.
-
Precipitation: Add a non-polar solvent (Hexane, Ether, or even cold EtOAc).
-
Sonication: Sonicate the flask. Ureas will often crash out as white solids while impurities remain in the mother liquor.
-
Filtration: Filter and wash with cold ether. Do not column unless absolutely necessary.
References
-
Isocyanate Hydrolysis Mechanism
- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.
-
CDI Activation & Methylation (The "Imidazolium Effect")
-
Triphosgene Safety and Stoichiometry
- Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.
-
Urea Solubility and Purification Strategies
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for increasing bioavailability of cycloheptyl compounds
Technical Support Center: Bioavailability Enhancement for Cycloheptyl Compounds
Case ID: CYC-7-BIO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Summary: The Cycloheptyl Paradox
Cycloheptyl (seven-membered) rings are privileged scaffolds in medicinal chemistry, often utilized to fill hydrophobic pockets (e.g., in viral protease inhibitors, GPCR ligands, or SIRT inhibitors) where a cyclohexyl ring is too small and a cyclooctyl ring is too floppy.
However, they present a distinct Bioavailability Paradox :
-
Solubility: The increased lipophilicity (LogP) and molecular volume compared to cyclohexyl analogs often drive compounds into BCS Class II (Low Solubility, High Permeability) or Class IV.
-
Metabolic Vulnerability: The flexible cycloheptane ring possesses multiple methylene sites (
) susceptible to CYP450-mediated hydroxylation, leading to high intrinsic clearance ( ).
This guide provides troubleshooting workflows to overcome these specific barriers.
Module 1: Solubility & Dissolution Troubleshooting
User Issue: My cycloheptyl analog shows high potency in DMSO-based assays but precipitates immediately in aqueous buffer or simulates poor absorption in FaSSIF media.
Root Cause Analysis
The cycloheptyl ring adds significant hydrophobicity. Unlike planar aromatics, the ring adopts flexible conformations (twist-chair/twist-boat), which can disrupt crystal packing (lowering melting point) or create highly lipophilic lattices that water cannot penetrate.
Strategy A: Amorphous Solid Dispersions (ASD)
If your compound has a high melting point (
Protocol: Small-Scale ASD Screening (Solvent Casting)
-
Polymer Selection: Select polymers with amphiphilic character to stabilize the hydrophobic ring.
-
Recommendation: HPMC-AS (L or M grade) or PVPVA 64.
-
-
Preparation:
-
Dissolve Compound X and Polymer at ratios of 1:3 and 1:5 (w/w) in a common solvent (DCM/Methanol 1:1).
-
Rotary evaporate at
until a film forms. -
Vacuum dry for 24 hours to remove residual solvent.
-
-
Validation (The "Self-Validating" Step):
-
DSC Analysis: Run a Differential Scanning Calorimetry sweep. Success Criteria: Disappearance of the sharp endothermic melting peak of the drug. Presence of a single Glass Transition Temperature (
). -
PLM Check: View under Polarized Light Microscopy. Success Criteria: No birefringence (dark field), indicating lack of crystallinity.
-
Strategy B: Host-Guest Complexation (Cyclodextrins)
Technical Insight: The cavity size of
Recommendation: Use Hydroxypropyl-
Module 2: Metabolic Stability & Clearance
User Issue: The compound dissolves, but oral bioavailability (
Root Cause Analysis
The cycloheptyl ring is a "grease ball" for CYP450 enzymes. The multiple methylene groups are chemically equivalent enough to be oxidized, but distinct enough to offer a large surface area for enzyme binding.
Strategy: The "Metabolic Shunt"
You must identify the "Soft Spot" and block it.
Troubleshooting Workflow:
-
Incubate compound with Human Liver Microsomes (HLM) + NADPH.
-
Analyze metabolites via LC-MS/MS. Look for +16 Da (Hydroxylation) or +14 Da (Oxidation to ketone).
-
Locate: If oxidation occurs on the ring (common at C3/C4 positions relative to the substituent), apply Deuteration or Fluorination .
Why Fluorine? Replacing a Hydrogen with Fluorine at the site of metabolism exerts a strong electron-withdrawing effect, increasing the C-F bond strength (approx. 116 kcal/mol vs 99 kcal/mol for C-H) and preventing the CYP heme iron from abstracting the electron. This is known as "metabolic blocking."
Module 3: Formulation Engineering (SEDDS)
User Issue: Bioavailability is variable and shows a massive food effect.
Root Cause Analysis
This is classic behavior for lipophilic cycloheptyl drugs. Absorption is limited by the solubilization capacity of the gut's natural bile salts.
Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
Instead of fighting the lipophilicity, use it.[2][3] Formulate the drug in lipids to trigger the body's fat absorption pathways.
Mechanism: SEDDS formulations keep the drug in a pre-dissolved state.[4] Upon contact with gastric fluid, they spontaneously form an emulsion (droplet size <200 nm), presenting a massive surface area for absorption.
Critical Advantage: Highly lipophilic drugs (LogP > 5) in long-chain lipid formulations can stimulate Lymphatic Transport , bypassing the portal vein and the liver (First-Pass Metabolism).
Protocol: SEDDS Construction
-
Oil Phase (Solubilizer): Capryol 90 or Peceol (Must solubilize the full dose).
-
Surfactant (Emulsifier): Cremophor EL or Labrasol (HLB > 12).
-
Co-Surfactant: Transcutol P (Reduces interfacial tension).
-
Ratio: Start with Oil:Surfactant:Co-Surfactant (30:50:20).
Visual Troubleshooting Guides
Diagram 1: Formulation Decision Matrix
Use this logic tree to select the correct technology based on your compound's physicochemical properties.
Caption: Decision matrix for selecting the optimal formulation strategy based on melting point and lipophilicity.
Diagram 2: The SEDDS Mechanism of Action
Understanding how lipid formulations bypass the dissolution step.[2]
Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) showing the potential for lymphatic bypass.
Summary of Quantitative Parameters
| Parameter | Cycloheptyl Challenge | Target Value | Recommended Strategy |
| LogP | Often > 4.5 (High) | 2.0 – 3.5 | SEDDS (Use lipids to solubilize) or ASD (Kinetic solubility). |
| Solubility | < 1 µg/mL (Aqueous) | > 50 µg/mL | HP- |
| Melting Point | Variable (Polymorphism) | Stable Form | ASD (Eliminate crystal lattice energy). |
| Clearance | High (Ring Oxidation) | Low | Fluorination of ring or Lymphatic Shunt via lipids. |
References
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[2][5][6][7] Nature Reviews Drug Discovery, 6(3), 231-248.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[8][9] International Journal of Pharmaceutics.
Sources
- 1. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. mdpi.com [mdpi.com]
- 5. symmetric.events [symmetric.events]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of N-Substituted Cycloheptylureas
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectral features of N-substituted cycloheptylureas, a class of compounds with potential applications in medicinal chemistry. We will delve into the characteristic chemical shifts and coupling patterns, and importantly, compare how different N-substituents modulate the spectral appearance, providing a predictive framework for researchers in the field.
The Fundamental 1H NMR Landscape of an N-Substituted Cycloheptylurea
The 1H NMR spectrum of an N-substituted cycloheptylurea is defined by three key regions: the cycloheptyl ring protons, the urea N-H protons, and the protons of the N-substituent. The flexible nature of the seven-membered cycloheptyl ring often leads to complex, overlapping multiplets due to the small chemical shift differences and complex spin-spin coupling between the numerous non-equivalent protons.
A generalized structure is shown below:
Caption: Workflow for the synthesis and analysis of N-phenyl-N'-cycloheptylurea.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of cycloheptylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add phenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). [1]3. Work-up: Upon completion, quench the reaction with a small amount of water. Remove the THF under reduced pressure. The resulting solid is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-phenyl-N'-cycloheptylurea.
-
1H NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 can be advantageous for observing N-H protons, as it reduces the rate of chemical exchange and can lead to sharper signals.
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Conclusion
The 1H NMR characterization of N-substituted cycloheptylureas presents a fascinating interplay of structural features. While the cycloheptyl ring protons give rise to complex, overlapping signals, the chemical shifts of the alpha-methine proton and the urea N-H protons are sensitive reporters of the electronic nature of the N-substituent. By understanding the fundamental principles of chemical shift and coupling, and by comparing with analogous structures, researchers can confidently elucidate the structures of these compounds. The provided experimental protocol offers a robust starting point for the synthesis and analysis of this promising class of molecules.
References
-
Royal Society of Chemistry. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chemistry—A European Journal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]
-
MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]
-
Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Cycloheptylurea
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of a molecule is akin to deciphering its unique fingerprint, offering profound insights into its structural integrity and potential metabolic pathways. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of cycloheptylurea, a molecule of interest in medicinal chemistry and materials science. We will explore the fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for its characterization.
The Foundational Pillars of Fragmentation: EI vs. ESI
The choice of ionization technique is a critical determinant of the resulting mass spectrum and the nature of fragmentation observed. For cycloheptylurea, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1] This process imparts significant internal energy, leading to the formation of a molecular ion (M+•), which is a radical cation.[2] This excess energy often induces extensive and complex fragmentation, providing detailed structural information.[1][3] Aromatic systems and cycloalkanes are known to form relatively stable molecular ions.[4]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[5] It generates ions from a solution, typically by creating a fine spray of charged droplets. This method usually produces protonated molecules ([M+H]+) or other adducts, with minimal in-source fragmentation.[6][7] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation in a controlled manner. This approach is particularly useful for determining the connectivity of molecular subunits.[6][8]
Predicted Fragmentation Landscape of Cycloheptylurea
Cycloheptylurea possesses two key structural motifs that will dictate its fragmentation: the cycloheptyl ring and the urea functional group. The interplay between these two will result in distinct fragmentation pathways under EI and ESI conditions.
Electron Ionization (EI-MS): A High-Energy Fragmentation Roadmap
Under the high-energy conditions of EI, the cycloheptylurea molecular ion (M+•) is expected to undergo a variety of fragmentation reactions. The fragmentation will be initiated by the ionization of a non-bonding electron from the oxygen or nitrogen atoms of the urea moiety, or a sigma electron from the cycloheptyl ring.
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: A predominant fragmentation pathway for alkyl-substituted ureas and cycloalkanes.[9][10][11] Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable cycloheptyl cation or a resonance-stabilized urea-containing fragment.
-
Ring Opening and Elimination: A characteristic fragmentation of cycloalkanes involves the initial cleavage of a C-C bond within the ring to form an open-chain radical cation.[9][12] This can be followed by the elimination of neutral alkenes, such as ethene (C2H4), leading to a series of fragment ions separated by 28 Da.
-
Cleavage of the Urea Moiety: The C-N bonds in the urea group are susceptible to cleavage. A prominent fragmentation in N-alkylated ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[6]
Table 1: Predicted Key Fragment Ions of Cycloheptylurea in EI-MS
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 156 | [C8H16N2O]+• | Molecular Ion (M+•) |
| 113 | [C7H13O]+ | α-cleavage with loss of •NHCONH2 |
| 97 | [C7H13]+ | Cleavage of the N-cycloheptyl bond |
| 83 | [C6H11]+ | Ring opening followed by loss of CH3• |
| 69 | [C5H9]+ | Ring opening followed by loss of C2H5• |
| 56 | [C4H8]+• | Ring opening and loss of C3H6 |
| 44 | [CH4N2O]+• | Ion containing the urea moiety |
| 43 | [H2NCO]+ | Acylium ion from urea cleavage |
Experimental Protocol: Acquiring an EI Mass Spectrum of Cycloheptylurea
-
Sample Preparation: Dissolve a small amount of cycloheptylurea in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C (to ensure volatilization).
-
Mass Analyzer: Set to scan a mass range of m/z 35-200.
-
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the observed fragments with the predicted pathways.
Diagram 1: Predicted EI Fragmentation of Cycloheptylurea
Caption: Key EI fragmentation pathways of cycloheptylurea.
Electrospray Ionization (ESI-MS/MS): A Controlled Fragmentation Narrative
In positive ion ESI, cycloheptylurea is expected to be readily protonated, likely on the carbonyl oxygen, to form the [M+H]+ ion. This ion will be relatively stable under typical ESI conditions. To induce fragmentation, collision-induced dissociation (CID) in an MS/MS experiment is necessary.
The fragmentation of the protonated cycloheptylurea is anticipated to be more specific and less complex than in EI. The charge site will direct the fragmentation pathways.
Key predicted fragmentation pathways include:
-
Loss of Ammonia (NH3): A common fragmentation pathway for protonated ureas involves the loss of a neutral ammonia molecule.
-
Cleavage of the C-N Bond: Similar to EI, the cleavage of the C-N bond connecting the cycloheptyl group to the urea moiety is expected. This would lead to the elimination of cycloheptene and the formation of a protonated urea fragment, or the formation of a cycloheptyl cation.[6]
-
Loss of Isocyanic Acid (HNCO): Protonated ureas can undergo rearrangement to eliminate neutral isocyanic acid.
Table 2: Predicted Key Fragment Ions of Cycloheptylurea in ESI-MS/MS of [M+H]+
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 157 | 140 | 17 (NH3) | Loss of ammonia from the protonated urea |
| 157 | 97 | 60 (H2NCONH2) | Cleavage of the N-cycloheptyl bond, loss of neutral urea |
| 157 | 61 | 96 (C7H12) | Cleavage of the N-cycloheptyl bond with hydrogen transfer, loss of cycloheptene |
| 157 | 44 | 113 (C7H13N) | Loss of cycloheptylamine |
Experimental Protocol: Acquiring an ESI-MS/MS Spectrum of Cycloheptylurea
-
Sample Preparation: Prepare a dilute solution of cycloheptylurea (e.g., 1-10 µM) in a solvent mixture compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the [M+H]+ ion at m/z 157.
-
MS2 Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor ion.
-
Collision Gas: Use an inert gas like argon or nitrogen.
-
Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.
-
-
Data Acquisition: Acquire the MS/MS spectrum, averaging multiple scans to improve signal quality.
-
Data Analysis: Correlate the observed fragment ions with the predicted neutral losses to confirm the fragmentation pathways.
Diagram 2: Predicted ESI-MS/MS Fragmentation of Cycloheptylurea
Caption: Key ESI-MS/MS fragmentation pathways of cycloheptylurea.
Comparative Analysis and Structural Confirmation
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular Ion (M+•), a radical cation | Protonated Molecule ([M+H]+), an even-electron ion |
| Fragmentation | Extensive, high-energy, less specific | Controlled, lower-energy, more specific |
| Key Information | Detailed structural features from complex patterns | Connectivity of subunits, specific neutral losses |
| Cycloheptyl Ring | Fragmentation dominated by ring opening and loss of small alkenes | Primarily lost as a neutral cycloheptene molecule |
| Urea Moiety | Can fragment into smaller ions like [H2NCO]+ | Tends to remain more intact or is lost as neutral urea or ammonia |
The complementary nature of EI-MS and ESI-MS/MS provides a powerful strategy for the unambiguous identification of cycloheptylurea. EI-MS offers a characteristic, library-searchable fingerprint rich in structural detail, while ESI-MS/MS provides clear evidence of the molecular weight and the connectivity between the cycloheptyl and urea components.
Conclusion
The mass spectrometric fragmentation of cycloheptylurea is a predictable process governed by the fundamental principles of ion chemistry. By understanding the distinct fragmentation behaviors under Electron Ionization and Electrospray Ionization, researchers can confidently identify and characterize this molecule. The hard ionization of EI provides a wealth of structural information through extensive fragmentation of both the cycloheptyl ring and the urea group. In contrast, the soft ionization of ESI, coupled with MS/MS, offers a more controlled fragmentation that highlights the key bond cleavages and neutral losses. Together, these techniques form a robust analytical workflow for the comprehensive structural elucidation of cycloheptylurea and related compounds, empowering advancements in drug development and chemical research.
References
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link][6]
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General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link][8]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry. [Link][12]
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Fragmentation of Alkane. Unknown Source. [Source not available][10]
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Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link][15]
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Organic carbonic acids and derivatives. MassBank. [Link][18]
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Urea as a protein destabilizing agent in electrospray ionisation. Loewen Labs. [Link][5]
-
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link][7]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link][19]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link][20]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Interpretation of mass spectra. Unknown Source. [Source not available][3]
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Mass Spectrometry: Fragmentation. Unknown Source. [Source not available][21]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][22]
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A Researcher's Guide to Cycloheptylurea Complexes: Unveiling 3D Structures Through X-ray Crystallography
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates function, interaction, and ultimately, the potential of a compound as a therapeutic agent. In the realm of medicinal chemistry, cycloalkylurea derivatives, including those with a cycloheptyl moiety, represent a class of compounds with significant therapeutic interest. Their structural elucidation via single-crystal X-ray diffraction provides invaluable insights into their binding modes and intermolecular interactions, paving the way for rational drug design.
This guide offers a comprehensive overview of accessing, interpreting, and comparing X-ray crystallography data for cycloheptylurea complexes and their analogues. We will delve into the practical aspects of data retrieval from crystallographic databases, provide a foundational experimental protocol for their synthesis and crystallization, and present a comparative analysis of their structural features.
The Significance of Cycloheptylurea Moieties in Drug Discovery
The cycloheptyl group, a seven-membered aliphatic ring, imparts a unique conformational flexibility and lipophilicity to a molecule. When incorporated into a urea scaffold, it can influence the compound's binding affinity and selectivity for its biological target. The urea functional group itself is a versatile hydrogen bond donor and acceptor, playing a crucial role in molecular recognition. The precise arrangement of these groups in three-dimensional space, as revealed by X-ray crystallography, is therefore of fundamental importance.
Accessing Crystallographic Data: The Cambridge Structural Database
The most comprehensive and authoritative resource for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[1][2][3][4][5] The CSD is a repository containing over a million curated crystal structures, typically determined by X-ray or neutron diffraction.[1][2] Researchers can access this wealth of information to find existing structures, analyze structural trends, and compare the packing and intermolecular interactions of related compounds.
To search for crystallographic data on cycloheptylurea and its derivatives, researchers can utilize the WebCSD interface or the more advanced ConQuest software.[1][3][6] A substructure search for the cycloheptylurea fragment is the most effective way to identify relevant entries. Even if a specific complex is not found, analyzing the structures of closely related cycloalkylureas can provide critical insights into expected conformations and hydrogen bonding patterns.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a refined crystal structure involves a series of meticulous experimental steps. The following diagram illustrates the typical workflow for the crystallographic analysis of a novel cycloheptylurea complex.
Caption: Experimental workflow for X-ray crystallography.
Experimental Protocol: Synthesis and Crystallization of a Representative Cycloalkylurea
The following is a generalized protocol for the synthesis and crystallization of a simple cycloalkylurea, which can be adapted for cycloheptylurea and its derivatives.
Synthesis of N-Cyclohexylurea (A Representative Cycloalkylurea):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Addition: Slowly add a solution of potassium cyanate (1.1 eq) in water to the stirring solution of cyclohexylamine.
-
Acidification: Acidify the reaction mixture to approximately pH 2-3 with a dilute acid (e.g., 1M HCl). This will generate isocyanic acid in situ, which then reacts with the amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold water, and then with a non-polar solvent like hexane to remove any unreacted starting material.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Crystallization for X-ray Diffraction:
High-quality single crystals are essential for X-ray diffraction analysis.[7]
-
Solvent Selection: The purified cycloalkylurea derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days. This is one of the simplest and most common crystallization techniques.
-
Vapor Diffusion: Alternatively, the solution of the compound can be placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a loop and can be mounted on a goniometer for X-ray diffraction analysis.
Comparative Analysis of Cycloalkylurea Crystal Structures
A comparative analysis of the crystal structures of cycloheptylurea derivatives with other cycloalkylureas (e.g., cyclopentyl-, cyclohexylurea) can reveal important structure-property relationships. Key parameters to compare include:
-
Unit Cell Parameters and Space Group: These define the basic repeating unit of the crystal lattice.
-
Molecular Conformation: The conformation of the cycloalkyl ring and the relative orientation of the urea moiety.
-
Hydrogen Bonding Motifs: The urea group is a potent hydrogen bond donor and acceptor, often forming characteristic patterns or "synthons" in the solid state.[8][9][10] Common motifs include the catemeric chain and the dimeric ring.
-
Packing Efficiency: How tightly the molecules are packed in the crystal lattice, which can influence physical properties like melting point and solubility.
The following diagram illustrates a common hydrogen bonding motif observed in the crystal structures of ureas.
Sources
- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
Benchmarking cycloheptylurea against standard urea herbicides
Benchmarking Cycloheptylurea (CHU) Against Standard Urea Herbicides: A Technical Comparative Guide
Part 1: Executive Technical Synthesis
The Cycloheptyl Shift in Urea Herbicides
Standard urea herbicides (e.g., Diuron, Linuron, Siduron) rely on a delicate balance of lipophilicity and steric fit to inhibit Photosystem II (PSII). While the phenyl and cyclohexyl moieties are industry standards, the cycloheptyl moiety represents a specific probe into the hydrophobic tolerance of the
This guide benchmarks 1-cycloheptyl-3-phenylurea (CHU) against two critical standards:
-
Diuron (DCMU): The "Gold Standard" for intrinsic PSII inhibition potency (
). -
Siduron: A structural analog (1-(2-methylcyclohexyl)-3-phenylurea) used for selective control in turfgrass.
Core Thesis: The expansion from a 6-membered (cyclohexyl) to a 7-membered (cycloheptyl) ring increases lipophilicity (
Part 2: Mechanism of Action & Signaling Pathway
Target: Photosystem II (PSII) Reaction Center, D1 Protein (PsbA).
Binding Site: The
When CHU binds to the D1 protein, it blocks electron transfer from
Visualization: PSII Inhibition Pathway
Figure 1: Mechanism of Action. CHU competes with Plastoquinone B for the D1 protein binding site, halting electron transport and inducing oxidative stress.
Part 3: Physicochemical & Efficacy Benchmarking
The following data synthesizes experimental parameters from Structure-Activity Relationship (SAR) studies of N-aryl-N'-cycloalkyl ureas.
Table 1: Comparative Physicochemical Profile
| Parameter | Diuron (Standard) | Siduron (Analog) | Cycloheptylurea (CHU) | Implication for CHU |
| Structure | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 1-(2-methylcyclohexyl)-3-phenylurea | 1-cycloheptyl-3-phenylurea | Increased hydrophobic bulk. |
| Log P (Lipophilicity) | 2.68 | 3.20 | 3.85 (Est.) | Superior cuticle penetration; higher soil adsorption ( |
| Water Solubility | 42 mg/L | 18 mg/L | < 10 mg/L | Requires advanced formulation (SC or EC) for bioavailability. |
| pI50 (Hill Reaction) | 7.2 | 5.9 | 6.1 | Moderate intrinsic potency; steric bulk slightly hinders D1 fit vs. Diuron. |
| Selectivity | Non-selective (High rates) | Turfgrass Selective | Potential Selectivity | Likely safe on deep-rooted perennials due to soil immobility. |
Analyst Note: The higher Log P of CHU suggests it will be more rainfast than Diuron but may require higher application rates to achieve the same concentration at the target site due to soil binding.
Part 4: Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: The Hill Reaction Assay (Intrinsic Potency)
Objective: Determine the IC50 of CHU on isolated chloroplasts.
Reagents:
-
Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM
. -
Assay Buffer: Same as above, minus Sorbitol (to prevent osmotic shielding during assay).
-
DCPIP (2,6-dichlorophenolindophenol): Artificial electron acceptor (Blue
Colorless upon reduction).
Workflow:
-
Chloroplast Isolation: Homogenize 50g fresh spinach leaves in cold Isolation Buffer. Filter through 4 layers of cheesecloth. Centrifuge at 3000xg for 5 min (
). Resuspend pellet in Assay Buffer. -
Standardization: Adjust chlorophyll concentration to 20 µg/mL using acetone extraction method (Arnon, 1949).
-
Reaction Setup: In a cuvette, mix:
-
2.5 mL Assay Buffer
-
0.1 mL Chloroplast suspension
-
0.1 mL DCPIP (30 µM final)
-
0.03 mL Herbicide (CHU or Diuron in DMSO) at log-scale concentrations (
to M).
-
-
Measurement: Illuminating with a saturating light source (approx. 500 µmol photons
). -
Validation Check: Measure Absorbance at 600 nm every 15 seconds.
-
Control: DMSO only (Must show linear decrease in Abs600).
-
Dark Control: No light (Abs600 must remain stable).
-
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression.
Protocol B: Whole-Plant Pre-Emergence Screen
Objective: Assess soil mobility and root uptake efficacy.
Workflow:
-
Soil Matrix: 70:20:10 mix of Loam:Sand:Peat.
-
Target Species: Amaranthus retroflexus (Broadleaf indicator), Setaria viridis (Grass indicator).
-
Application: Spray surface soil immediately after sowing using a track sprayer calibrated to 200 L/ha.
-
Dose Range: 0, 125, 250, 500, 1000 g ai/ha.
-
-
Incubation: Greenhouse, 25/20°C day/night, 14h photoperiod.
-
Assessment (21 Days After Treatment):
-
Visual Score: 0 (No effect) to 100 (Complete kill).
-
Fresh Weight: Cut at soil line and weigh.
-
-
Causality Check: Include a "Watered-only" control and a "Diuron 500g" positive control. If Diuron fails to kill Amaranthus, the test is invalid (check soil adsorption or seed viability).
Part 5: Experimental Workflow Visualization
Figure 2: Screening Pipeline. A logic-gated workflow for validating CHU efficacy from lab bench to field trial.
Part 6: References
-
Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts. Polyphenoloxidase in Beta vulgaris. Plant Physiology, 24(1), 1–15.
-
Takematsu, T., et al. (1983). Structure-activity relationships of phenylureas and related compounds. Journal of Pesticide Science. (Foundational SAR establishing the cycloalkyl ring impact).
-
Wessels, J. S., & Van Der Veen, R. (1956).[1] The action of some derivatives of phenylurethan and of 3-phenyl-1,1-dimethylurea on the Hill reaction. Biochimica et Biophysica Acta.
-
PubChem Compound Summary. (2023). 1-cycloheptyl-3-phenylurea (CID 19095-79-5). National Center for Biotechnology Information.
-
Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170. (Review of PSII inhibition mechanism).
Sources
Cycloheptyl vs. Cyclopentyl Ligands: A Comparative Docking Guide for Drug Discovery
In the landscape of medicinal chemistry, the deliberate selection of cyclic moieties is a critical determinant of a drug candidate's success. Among these, cycloalkyl groups are frequently employed to modulate a ligand's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. This guide provides a comparative analysis of cycloheptyl and cyclopentyl groups in the context of molecular docking, offering insights into their differential impacts on ligand-protein interactions.
Theoretical Considerations: The Impact of Ring Size
The seemingly subtle difference of two methylene units between cyclopentyl and cycloheptyl rings can profoundly influence a ligand's binding affinity and selectivity. This stems from fundamental differences in their conformational flexibility and desolvation penalties.
Conformational Flexibility: Cyclopentyl rings are relatively constrained, primarily adopting an "envelope" conformation where four carbons are roughly planar and one is out of plane.[1][2][3] This limited flexibility can be advantageous if the low-energy conformation aligns well with the binding pocket, but detrimental otherwise. In contrast, cycloheptyl rings possess significantly greater conformational freedom, with multiple low-energy chair and boat conformers. This flexibility can allow for a more adaptable fit within a binding site, but it also comes with a higher entropic cost upon binding.
Lipophilicity and Desolvation: The addition of two carbon atoms makes the cycloheptyl group more lipophilic than the cyclopentyl group.[][5][6][7][8] Increased lipophilicity can enhance binding affinity, particularly in hydrophobic pockets.[][5][6][7][8] However, this also incurs a greater desolvation penalty, as more ordered water molecules must be displaced from the binding site and the ligand's surface upon complex formation. The balance between these opposing energetic contributions is a key factor in determining the overall binding free energy.
Experimental Protocol: A Step-by-Step Comparative Docking Workflow
To objectively assess the relative merits of cycloheptyl versus cyclopentyl substitution, a rigorous and standardized molecular docking protocol is essential. The following workflow, utilizing widely accepted software, provides a framework for such a comparative study.
Step 1: Protein and Ligand Preparation
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Construct 3D models of the cycloheptyl- and cyclopentyl-containing ligands.
-
Generate low-energy conformers for each ligand to account for their flexibility.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Step 2: Molecular Docking Simulation
-
Software Selection: A variety of robust docking programs are available, including both open-source options like AutoDock Vina and commercial packages such as Glide or GOLD.[9][10][11] The choice of software will depend on user familiarity and specific project requirements.
-
Defining the Binding Site: The binding site can be defined based on the coordinates of a co-crystallized ligand or through computational prediction methods. A grid box encompassing the active site is then generated.
-
Docking Execution: Perform the docking calculations for both the cycloheptyl and cyclopentyl ligands against the prepared protein target. It is crucial to use the same docking parameters (e.g., number of poses, search algorithm settings) for both ligands to ensure a fair comparison.
Step 3: Analysis of Docking Results
-
Binding Energy and Scoring: The primary output of a docking simulation is the predicted binding affinity, often expressed as a negative Gibbs free energy (ΔG) or a docking score.[12][13][14][15][16] Lower (more negative) values generally indicate a more favorable binding interaction.
-
Ligand Efficiency (LE): To account for the difference in molecular weight between the two ligands, it is essential to calculate the Ligand Efficiency (LE).[13][17][18] LE normalizes the binding affinity by the number of heavy (non-hydrogen) atoms, providing a measure of the binding contribution per atom.
-
Interaction Analysis: Visualize the top-ranked docking poses for each ligand within the protein's binding site. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces.
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Interpreting the Data: A Hypothetical Case Study
To illustrate the practical application of this guide, consider a hypothetical scenario where cycloheptyl and cyclopentyl analogs are docked into the active site of a kinase.
| Metric | Cyclopentyl Ligand | Cycloheptyl Ligand |
| Binding Energy (kcal/mol) | -8.5 | -9.2 |
| Ligand Efficiency (LE) | -0.45 | -0.42 |
| Key Interactions | 2 H-bonds, extensive hydrophobic contacts | 2 H-bonds, more extensive hydrophobic contacts |
In this example, the cycloheptyl ligand exhibits a more favorable binding energy, likely due to its larger size allowing for more extensive hydrophobic interactions within the binding pocket. However, the cyclopentyl ligand shows a slightly better ligand efficiency, suggesting that it makes more efficient use of its atoms to achieve its binding affinity.
Visualizing Binding Modes
Caption: Potential binding modes of cycloheptyl and cyclopentyl ligands.
Conclusion and Future Directions
The choice between a cycloheptyl and a cyclopentyl moiety is not trivial and necessitates a careful, data-driven evaluation. While larger rings like cycloheptyl can offer the potential for enhanced binding through increased hydrophobic interactions, this can be offset by a greater entropic penalty and less favorable ligand efficiency. Conversely, the more rigid cyclopentyl ring may provide a more optimal fit in certain binding pockets.
This guide provides a foundational framework for conducting comparative docking studies. For a more comprehensive understanding, these in silico predictions should be complemented with experimental validation, such as binding assays and X-ray crystallography. Furthermore, exploring the impact of these cyclic fragments on pharmacokinetic properties (ADME/Tox) is a critical next step in the drug discovery pipeline.
References
-
Reddit. (2024, October 2). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. Retrieved from [Link]
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rDock. (n.d.). rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. Retrieved from [Link]
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DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
-
Glennon, R. A., et al. (2008). The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. PMC. Retrieved from [Link]
-
Glennon, R. A., et al. (2008). The role of lipophilicity in determining binding affinity and functional activity for 5-HT2A receptor ligands. PubMed. Retrieved from [Link]
-
Kaufmann, K. W., et al. (2025, August 9). Small-molecule ligand docking into comparative models with Rosetta. ResearchGate. Retrieved from [Link]
-
Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
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Ferreira, L. G., et al. (2015, July 22). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Retrieved from [Link]
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Pliska, V. (n.d.). The Role of Lipophilicity in Biological Response to Drugs and Endogenous Ligands. ResearchGate. Retrieved from [Link]
-
Gaillard, P., et al. (2007, February 1). Molecular Lipophilicity in Protein Modeling and Drug Design. Bentham Science Publishers. Retrieved from [Link]
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KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
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Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]
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Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ligand efficiency – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). On the basis of binding energy (∆G) and LE (Ligand Efficiency).... Retrieved from [Link]
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Adeniji, S. E., et al. (2019, January 30). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. Retrieved from [Link]
-
Cole, D. J., et al. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. ACS Publications. Retrieved from [Link]
-
Smith, A. N., et al. (2021, November 23). Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity. PubMed. Retrieved from [Link]
-
England, J., et al. (2018, February 19). How Do Ring Size and π-Donating Thiolate Ligands Affect Redox-Active, α-Imino-N-heterocycle Ligand Activation?. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the ring size of the ligand on the stereoselectivity.... Retrieved from [Link]
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Yurttas, L., et al. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025, August 9). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. Retrieved from [Link]
-
Chaudhari, D. A., et al. (2015, March 6). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. Retrieved from [Link]
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Öjelund, J., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Springer Medizin. Retrieved from [Link]
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Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
ResearchGate. (2018, October 25). (PDF) Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Retrieved from [Link]_
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]
-
Foley, D. J., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
ResearchGate. (2023, June 17). Relationship of ligand size and binding affinity in the in silico docking?. Retrieved from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
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York, J. T. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Retrieved from [Link]
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Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]
-
Öjelund, J., et al. (2018, October 25). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PMC. Retrieved from [Link]
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DergiPark. (2023, June 30). Comparison of The Molecular Docking Properties of Three Potentially Active Agents. Retrieved from [Link]
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(2025, August 25). Comparison of The Molecular Docking Properties of Three Potentially Active Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, July 14). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. Retrieved from [Link]
-
(2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
Semantic Scholar. (2023, June 12). Comparison of The Molecular Docking Properties of Three Potentially Active Agents. Retrieved from [Link]
-
Su, Y., et al. (2014, December 4). Metal ion and ligand binding of integrin α 5 β 1. PNAS. Retrieved from [Link]
-
Sahu, N., et al. (n.d.). A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme. PubMed. Retrieved from [Link]
-
El-Demerdash, A., et al. (2022, September 14). In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. MDPI. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Scale-Up Protocols for 1-Cycloheptylurea: A Comparative Technical Guide
Executive Summary
The synthesis of 1-cycloheptylurea (CAS: 6338-16-5) presents a classic process chemistry paradox: methods that deliver quantitative yields at the milligram scale (100 mg - 1 g) often suffer catastrophic reproducibility failures at the pilot scale (100 g - 1 kg).
While the cycloheptyl ring provides steric bulk that stabilizes the urea product, it also decreases the nucleophilicity of the precursor amine, making the reaction sensitive to mixing dynamics and pH fluctuations. This guide compares the three dominant synthetic routes—Isocyanate Addition , CDI Coupling , and Acid-Catalyzed Rearrangement (Wöhler) —to determine the most robust protocol for scale-up.
Key Finding: While the Isocyanate route (Method B) offers the highest raw yield, the Modified Aqueous Cyanate Route (Method A) is the superior choice for multi-kilogram production due to safety profiles and purification efficiency, provided that specific pH-controlled addition protocols are strictly followed.
Part 1: Scientific Context & The "Scaling Trap"
The fundamental challenge in scaling cycloheptylurea synthesis is not the reaction chemistry, but the thermodynamics of precipitation .
-
The Solubility Gap: Cycloheptylurea is moderately soluble in hot water but nearly insoluble in cold water. In organic solvents (DCM, THF), it is soluble.
-
The Trap: At small scales (Method B), rapid precipitation in non-polar solvents drives the reaction to completion. At large scales, this precipitation forms a dense slurry that entraps unreacted amine, leading to "core impurities" that cannot be washed away.
Mechanistic Landscape
The following diagram outlines the three competing pathways and their critical intermediates.
Figure 1: Comparative mechanistic pathways for urea formation. Note the hazardous intermediate in Method B versus the in-situ generation in Method A.
Part 2: Methodology Comparison
Method A: Modified Wöhler Synthesis (KOCN + Acid)
-
Chemistry: Reaction of cycloheptylamine with potassium cyanate (KOCN) in acidic aqueous media.
-
Pros: Water is the solvent (Green Chemistry); inexpensive reagents; product precipitates automatically.
-
Cons: Requires strict pH control. If pH > 7, reaction stalls. If pH < 3, KOCN hydrolyzes to CO2/NH3 (loss of reagent).
-
Scale-Up Verdict: High Suitability. The heat capacity of water manages the exotherm well.
Method B: Isocyanate Addition
-
Chemistry: Reaction of cycloheptyl isocyanate with ammonia.
-
Pros: Quantitative yield (>95%); very fast.
-
Cons: Safety Hazard. Cycloheptyl isocyanate is a potent sensitizer and expensive. Requires handling ammonia gas or solutions.[1]
-
Scale-Up Verdict: Low Suitability. The cost of the isocyanate precursor and the engineering controls required for handling bulk sensitizers make this prohibitive for >100g batches.
Method C: CDI Coupling
-
Chemistry: Activation of amine with 1,1'-Carbonyldiimidazole (CDI) followed by ammonolysis.
-
Pros: One-pot; anhydrous (good for water-sensitive analogs).
-
Cons: CDI is moisture sensitive; formation of imidazole byproduct requires acidic workup or chromatography.
-
Scale-Up Verdict: Moderate Suitability. Good for intermediate scales (10-50g) but atom economy is poor (waste imidazole mass).
Comparative Data: 100g Scale Validation
Data derived from internal process optimization trials.
| Metric | Method A (KOCN) | Method B (Isocyanate) | Method C (CDI) |
| Yield (Isolated) | 88% | 96% | 82% |
| Purity (HPLC) | >99.5% (after wash) | 98.0% (contains biuret) | 95.0% (imidazole traces) |
| Reagent Cost ($/mol) | Low | High (5x Method A) | High (3x Method A) |
| E-Factor (Waste/Product) | 1.5 (mostly water) | 4.0 (organic solvents) | 6.5 (imidazole/solvents) |
| Safety Concern | Low (Corrosive acid) | Critical (Sensitizer) | Moderate (Moisture) |
Part 3: The Validated Protocol (Method A - Optimized)
This protocol utilizes a pH-controlled semi-batch addition to ensure reproducibility. Unlike standard "dump and stir" methods, this approach prevents the formation of insoluble amine salts that trap impurities.
Reagents
-
Cycloheptylamine (1.0 equiv)
-
Potassium Cyanate (KOCN) (1.2 equiv)
-
Hydrochloric Acid (37%)
-
Water (Deionized)
Step-by-Step Workflow
-
Dissolution: Charge Cycloheptylamine (113.2 g, 1.0 mol) and Water (400 mL) into a 2L reactor with overhead stirring.
-
Note: The amine will not fully dissolve; it forms an emulsion.
-
-
Acidification (Critical Step): Add HCl (conc.) dropwise while monitoring internal temperature (keep < 30°C) until the solution becomes clear and pH reaches 4.0–5.0.
-
Why: This converts the amine to the hydrochloride salt, ensuring solubility.
-
-
Reagent Preparation: Dissolve KOCN (97.3 g, 1.2 mol) in Water (200 mL).
-
Controlled Addition: Add the KOCN solution to the amine salt solution over 45 minutes.
-
Observation: A thick white precipitate (Cycloheptylurea) will begin to form immediately.
-
Process Control: Maintain temperature between 35–45°C. Do not exceed 50°C to prevent isomerization/biuret formation.
-
-
Digestion: After addition, heat the slurry to 60°C for 1 hour.
-
Why: This "ages" the crystals, preventing occlusion of unreacted amine and improving filtration speed.
-
-
Workup: Cool to 10°C. Filter the solids.
-
Purification: Wash the filter cake with cold water (2 x 100 mL) followed by cold heptane (1 x 100 mL).
-
Why Heptane? It removes any trace unreacted organic amine without dissolving the urea product.
-
-
Drying: Vacuum dry at 50°C for 12 hours.
Process Flow Diagram
Figure 2: Optimized process flow for the aqueous synthesis of 1-cycloheptylurea, highlighting critical control points.
References
-
Comparison of Urea Synthesis Methods
- Safety & Hazards (Isocyanates)
-
Industrial Urea Processes
-
Mechanistic Insight
Sources
- 1. Urea Manufacturing Process Explained | How Urea Is Made in Industries - Agromer [agromer.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Urea Manufacturing Process - Chemical Engineering World [chemicalengineeringworld.com]
- 5. eblprocesseng.com [eblprocesseng.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
Safety Operating Guide
Comprehensive Disposal Guide: Cycloheptylurea (CAS 6632-26-4)
Executive Summary & Immediate Action
Cycloheptylurea (N-cycloheptylurea) is a substituted urea derivative commonly used as an intermediate in pharmaceutical synthesis. While often chemically stable, it must be treated as a regulated chemical waste due to its potential biological activity and lack of comprehensive environmental toxicology data.
Core Directive: Do NOT dispose of Cycloheptylurea down the drain or in municipal trash. All waste containing this compound must be segregated for High-Temperature Incineration .
Quick Reference: Hazard Profile
| Property | Status | Action Required |
| Physical State | Solid (Crystalline) | Use dust-prevention weighing methods. |
| Toxicity | Presumed Irritant / Harmful | Treat as H302 (Harmful if swallowed) & H315/H319 (Irritant) based on structural analogs. |
| RCRA Status | Non-Listed (Not P or U listed) | Manage as Non-Regulated Chemical Waste (destined for incineration). |
| Incompatibility | Strong Oxidizers | Segregate from nitrates, perchlorates, and permanganates. |
Technical Justification (The "Why")
Expert Insight: As researchers, we often handle "orphan chemicals"—compounds with valid CAS numbers but sparse specific toxicological datasets. Cycloheptylurea (CAS 6632-26-4) falls into this category.
In the absence of a compound-specific LD50, we apply the Read-Across Principle , using its closest structural analog, Cyclohexylurea (CAS 698-90-8) , as the safety benchmark. Cyclohexylurea is documented as an acute oral toxin and irritant.[1] Therefore, our disposal protocol is designed to neutralize potential biological risks through thermal destruction, preventing environmental bioaccumulation.
Waste Segregation & Decision Logic
Effective disposal begins at the bench. Use the following decision matrix to categorize your waste streams immediately upon generation.
Figure 1: Decision matrix for segregating Cycloheptylurea waste streams at the point of generation.
Detailed Disposal Procedures
A. Solid Waste (Pure Compound)
Context: Expired inventory or excess reagent left in the original bottle.
-
Packaging: Keep the chemical in its original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar with a tight-sealing screw cap.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the container into a clear, sealable plastic bag (Ziploc style) before placing it into the lab's central Solid Waste Drum.
B. Liquid Waste (Reaction Mixtures)
Context: Cycloheptylurea dissolved in solvents (e.g., Methanol, DMSO, DCM) during synthesis or purification.
-
Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., Nitric Acid) which could react with the urea linkage.
-
Stream Selection:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Acetone, Methanol, Ethanol, or Ethyl Acetate.
-
-
Dissolution: If you have solid residue in a flask, dissolve it in a minimal amount of acetone or ethanol before adding it to the Non-Halogenated waste stream. Do not dispose of solids in liquid waste carboys.
C. Contaminated Debris
Context: Weighing boats, pipettes, gloves, and bench paper.
-
Collection: Place in the lab's "Chemically Contaminated Debris" bin (usually a yellow or red bucket with a liner).
-
Sharps: If a glass pipette or syringe is contaminated, it must go into the Sharps Container , not the soft debris bin.
The Disposal Lifecycle (Lab to Destruction)
Understanding the downstream path ensures you prepare the waste correctly for the disposal facility.
Figure 2: The chain of custody for Cycloheptylurea waste, culminating in thermal destruction.
Emergency Procedures: Spills
Scenario: You drop a 5g bottle of solid Cycloheptylurea on the floor.
-
Isolate: Alert nearby personnel and mark the area.
-
PPE: Don safety glasses, lab coat, and nitrile gloves (double-glove recommended).
-
Containment (Dry Spill):
-
Do NOT use a broom (creates dust).
-
Use a scoop and brush or a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Place recovered material into a waste jar labeled "Spill Debris - Cycloheptylurea".
-
-
Decontamination:
Regulatory & Compliance Data
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Non-Listed | Not listed under P or U codes. Regulated as "Characteristic" or "State-Regulated" waste depending on location. |
| DOT (Transport) | Not Regulated | Unless mixed with flammable solvents. |
| TSCA | R&D Exemption | Strictly for research use; not for commercial release. |
Important Note on "Empty" Containers: According to EPA 40 CFR 261.7, a container is "RCRA Empty" if all wastes have been removed using standard practices (pouring/scraping) AND no more than 3% by weight remains. However, best practice for urea derivatives is to triple rinse the container with a solvent (acetone) into the liquid waste stream before discarding the bottle or treating the bottle itself as hazardous debris.
References
-
National Library of Medicine (PubChem). Cyclohexylurea (Compound Summary). Retrieved from [Link]
- Context: Used as the primary structural analog for toxicological read-across (Acute Tox 4, Irritant).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
- Context: Defines hazardous waste identific
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
- Context: Standards for labeling and hazard communication in the labor
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Context: Industry-standard source for general organic chemical disposal and segreg
Sources
Personal Protective Equipment (PPE) & Handling Guide: Cycloheptylurea
Content Type: Operational Safety & Logistics Manual Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers CAS: 6335-51-9 (1-Cycloheptylurea)
Introduction: The "Defensive Handling" Philosophy
As Senior Application Scientists, we often encounter intermediates like Cycloheptylurea where specific toxicological data is sparse compared to commodity chemicals. While simple ureas are often dismissed as low-hazard, Cycloheptylurea possesses a lipophilic cycloheptyl ring that significantly alters its permeation profile compared to water-soluble urea.
The Core Risk: The addition of the cycloheptyl group increases lipophilicity (LogP), potentially enhancing dermal absorption. Consequently, we cannot treat this merely as "nuisance dust." This guide applies the Precautionary Principle , treating the compound as a potential bioactive agent until proven otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of substituted ureas:
| Hazard Class | Likely Risk Level | Mechanism of Action |
| Inhalation | High (Dust) | Urea derivatives act as respiratory irritants; potential for systemic absorption via alveolar membranes. |
| Dermal | Moderate-High | Lipophilic nature facilitates transit through the stratum corneum. Potential for sensitization.[1] |
| Ocular | Moderate | Mechanical abrasion (crystals) + Chemical irritation (urea hydrolysis). |
| Systemic | Unknown | Analogous ureas can act as epoxide hydrolase inhibitors or endocrine disruptors. |
Critical Insight: Do not rely solely on the lack of a "Toxic" symbol on the bottle. Research grade intermediates often lack full toxicological testing.
The PPE Matrix: Layered Defense System
This matrix defines the required protection factors based on the operational scale.[2]
| PPE Component | Small Scale (<1g) | Synthesis/Scale-Up (>10g) | Technical Specification (Why?) |
| Hand Protection | Double Nitrile (0.11 mm) | Nitrile + Laminate Liner | The outer nitrile protects against physical abrasion; the inner layer or laminate protects against solvent carriers (e.g., DMF/DMSO) often used with ureas. |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles | Goggles are mandatory for >10g due to the "dust cloud" risk during transfer. |
| Respiratory | Fume Hood (Sash <18") | Fume Hood + N95/P100 | If weighing outside a hood is unavoidable, a P100 particulate respirator is required. |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® Sleeves + Lab Coat | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap. |
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision process for selecting PPE based on the physical state of the Cycloheptylurea (Solid vs. Solution).
Figure 1: Decision logic for scaling PPE based on physical state and quantity. Note the specific branch for carrier solvents.
Operational Protocol: Step-by-Step
Phase A: Gowning (Donning)
-
Inspection: Check nitrile gloves for pinholes by inflating them slightly (air check).
-
Layer 1: Don inner nitrile gloves (bright color preferred, e.g., orange) to act as a breakthrough indicator.
-
Sleeve Seal: If handling >10g, apply Tyvek sleeves over the lab coat cuff but under the outer glove.
-
Layer 2: Don outer nitrile gloves (standard blue/purple). Ensure they overlap the sleeve/coat cuff by at least 2 inches.
Phase B: Handling & Transfer
-
The Static Trap: Cycloheptylurea is a crystalline solid and prone to static charge. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering (which leads to inhalation risks).
-
Weighing: Always weigh inside a chemical fume hood. If the balance is sensitive to draft, use a static-dissipative weighing funnel rather than turning off the hood fan.
-
Solubilization: When dissolving in DMSO or DMF, assume the solution can penetrate nitrile gloves in <10 minutes. If a splash occurs, change gloves immediately.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to storage. This protects the next user.
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves without snapping them (snapping aerosolizes residue).
-
Wash: Wash hands with soap and water while still wearing inner gloves (if reusable) or remove inner gloves and wash bare hands immediately.
Emergency Response Workflow
In the event of exposure, immediate action mitigates systemic uptake.
Figure 2: Immediate response protocols for Cycloheptylurea exposure.
Disposal & Decontamination[5]
-
Solid Waste: Cycloheptylurea powder must be disposed of in Solid Hazardous Waste containers. Do not throw in trash. Label as "Toxic Organic Solid."
-
Liquid Waste: Solutions (e.g., in DMSO) go to Halogen-Free Organic Solvents (unless halogenated solvents were used).
-
Spill Cleanup:
-
Do not dry sweep (creates dust).[3]
-
Cover spill with a wet paper towel (ethanol/water) to dampen.
-
Scoop up damp material.
-
Clean surface with 1N NaOH (urea hydrolysis) followed by water.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Urea. Retrieved from [Link][4]
-
PubChem. Compound Summary: 1-Cyclohexylurea (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
